molecular formula C19H32Na2O4 B585900 Chaetomellic Acid A Disodium Salt CAS No. 161308-35-6

Chaetomellic Acid A Disodium Salt

Cat. No.: B585900
CAS No.: 161308-35-6
M. Wt: 370.4 g/mol
InChI Key: FIKFWCKPWWTJBB-LSSNYKSTSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chaetomellic Acid A Disodium Salt is the biologically active dianionic form of a potent and highly specific inhibitor of Farnesyltransferase (FTase), an enzyme critical for the post-translational prenylation of proteins including the Ras oncogene . Its mechanism of action is non-competitive with the acceptor peptide but highly competitive with respect to the substrate farnesyl pyrophosphate (FPP) . The structural similarity between the dicarboxylate anion and FPP allows the compound's hydrophilic head to mimic the diphosphate moiety, while its flexible aliphatic chain occupies the hydrophobic pocket of the enzyme, effectively blocking FPP binding . This specific inhibition has established its primary research value in oncology, particularly in studying Ras-driven signaling pathways and non-cytotoxic anticancer strategies . Beyond cancer research, this inhibitor has demonstrated significant utility in other disease models. Preclinical studies have shown that Chaetomellic Acid A selectively inhibits the membrane-bound Ha-Ras isoform, and its administration can preserve renal function and reduce oxidative stress and apoptosis following acute ischemia-reperfusion injury in rat models . Similar protective effects have been observed in experimental models of ischemic stroke, where it reduced superoxide anion production and the volume of cerebral necrotic tissue, promoting the survival of hypoxic neuronal cells . These findings make it a crucial tool for investigating the role of FTase and Ras prenylation in oxidative stress, neurodegenerative disorders, and vascular diseases. For Research Use Only. Not for human, veterinary, or diagnostic use.

Properties

IUPAC Name

disodium;(Z)-2-methyl-3-tetradecylbut-2-enedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34O4.2Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19(22)23)16(2)18(20)21;;/h3-15H2,1-2H3,(H,20,21)(H,22,23);;/q;2*+1/p-2/b17-16-;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKFWCKPWWTJBB-LSSNYKSTSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(=C(C)C(=O)[O-])C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC/C(=C(\C)/C(=O)[O-])/C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32Na2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747307
Record name Disodium (2Z)-2-methyl-3-tetradecylbut-2-enedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161308-35-6
Record name Disodium (2Z)-2-methyl-3-tetradecylbut-2-enedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chaetomellic Acid A disodium salt mechanism of action in Ras signaling

Author: BenchChem Technical Support Team. Date: February 2026

Mechanism of Action, Experimental Protocols, and Selectivity Profiling

Executive Summary

Chaetomellic Acid A (CAA) , specifically in its disodium salt form, is a potent, highly selective, and reversible inhibitor of Farnesyltransferase (FTase) . Unlike peptidomimetic inhibitors that compete with the Ras CAAX motif, CAA functions as a competitor of Farnesyl Pyrophosphate (FPP) , the lipid substrate required for Ras prenylation.

This guide details the biochemical mechanism of CAA, its application in dissecting Ras isoform signaling (H-Ras vs. K-Ras), and provides validated protocols for its use in high-throughput screening and cellular assays.

Molecular Mechanism of Action[1]

The Target: Protein Farnesyltransferase (FTase)

Ras proteins (H-, N-, and K-Ras) function as molecular switches that require membrane localization to activate downstream effectors (Raf/MEK/ERK, PI3K/Akt).[1] This localization is strictly dependent on post-translational modification, the first step of which is farnesylation .[2][1]

FTase catalyzes the transfer of a 15-carbon farnesyl group from Farnesyl Pyrophosphate (FPP) to the cysteine residue of the C-terminal CAAX motif of the Ras protein.

Mode of Inhibition: FPP Mimicry

CAA is an alkyl dicarboxylic acid. Structural analysis reveals that its dicarboxylate pharmacophore mimics the diphosphate head group of FPP.

  • Competitive Inhibition: CAA competes directly with FPP for the lipid-binding pocket of the FTase enzyme.

  • Non-Competitive: It does not compete with the protein substrate (Ras/CAAX peptide).

  • Selectivity: The specific alkyl chain geometry of CAA confers high selectivity for FTase over the structurally related Geranylgeranyltransferases (GGTase-I and GGTase-II).

Impact on Ras Signaling

By blocking FTase, CAA prevents the attachment of the farnesyl lipid anchor.

  • Cytosolic Sequestration: Unprenylated Ras remains trapped in the cytosol.

  • Signaling Blackout: Cytosolic Ras cannot recruit Raf-1 to the membrane, effectively severing the MAP Kinase signaling cascade.

Critical Insight (Isoform Specificity): While CAA potently inhibits H-Ras processing, K-Ras has an alternative salvage pathway. When FTase is inhibited, K-Ras can be geranylgeranylated by GGTase-I (which CAA does not inhibit). Therefore, CAA is most effective in H-Ras driven models.

Pathway Visualization

RasSignaling node_ras Pro-Ras (Cytosolic) node_ftase Farnesyltransferase (FTase) node_ras->node_ftase Substrate 1 node_fpp Farnesyl Pyrophosphate (FPP) node_fpp->node_ftase Substrate 2 node_farn_ras Farnesyl-Ras (ER Membrane) node_ftase->node_farn_ras Catalysis node_caa Chaetomellic Acid A (Inhibitor) node_caa->node_ftase COMPETITIVE INHIBITION (Mimics FPP) node_membrane Plasma Membrane Localization node_farn_ras->node_membrane Post-Processing (AAX cleavage, Methylation) node_signal Downstream Signaling (Raf/MEK/ERK) node_membrane->node_signal Activation

Figure 1: Mechanism of Action. Chaetomellic Acid A competitively inhibits FTase by mimicking the FPP substrate, preventing the formation of Farnesyl-Ras and blocking membrane localization.

Biochemical Profile & Selectivity[3][4]

The therapeutic value of CAA lies in its ability to distinguish between FTase and GGTase-I. Both enzymes share similar substrates, but CAA exhibits nanomolar potency against FTase while remaining micromolar against GGTases.

Table 1: Comparative Inhibition Profile (IC50)[5]
Target EnzymeSubstrateIC50 ValueSelectivity Ratio (vs FTase)
Farnesyltransferase (FTase) H-Ras / Lamin B43 - 55 nM 1x (Baseline)
Geranylgeranyltransferase I (GGTase-I)K-Ras / Rap1A92,000 nM (92 µM)~1,600x
Geranylgeranyltransferase II (GGTase-II)Rab proteins34,000 nM (34 µM)~600x

Data aggregated from purified enzyme assays using recombinant human or bovine enzymes.

Experimental Framework

Reagent Preparation

The disodium salt of Chaetomellic Acid A is significantly more water-soluble than the free acid.

  • Solvent: Dissolve in sterile, distilled water or 50 mM HEPES (pH 7.5).

  • Stability: Stock solutions (1-10 mM) should be aliquoted and stored at -20°C. Avoid repeated freeze-thaw cycles.

  • Handling: The compound acts as a surfactant-like anion; ensure thorough mixing in aqueous buffers.

Protocol: Fluorimetric In Vitro FTase Inhibition Assay

This protocol uses a Dansyl-peptide substrate (Dansyl-GCVLS) which increases fluorescence upon farnesylation.

Materials:

  • Enzyme: Recombinant Human FTase (approx. 10-50 ng/well).

  • Substrate 1: Dansyl-GCVLS peptide (2 µM final).

  • Substrate 2: Farnesyl Pyrophosphate (FPP) (5 µM final).

  • Inhibitor: Chaetomellic Acid A Disodium Salt (Serial dilution: 1 nM to 10 µM).

  • Buffer: 50 mM HEPES pH 7.5, 5 mM MgCl₂, 5 mM DTT, 0.01% Triton X-100.

Workflow:

  • Preparation: Prepare a 96-well black plate (to minimize background).

  • Inhibitor Addition: Add 5 µL of CAA dilutions to respective wells. Include a "No Inhibitor" (100% Activity) and "No Enzyme" (Blank) control.

  • Enzyme Mix: Add 10 µL of diluted FTase enzyme to the wells. Incubate for 10 minutes at 30°C to allow inhibitor-enzyme equilibration.

  • Reaction Start: Initiate reaction by adding 35 µL of Substrate Master Mix (Dansyl-peptide + FPP).

  • Kinetics: Measure fluorescence immediately (Ex: 340 nm / Em: 505 nm) in kinetic mode for 30-60 minutes at 30°C.

  • Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve. Plot % Inhibition vs. Log[CAA].
    
Protocol: Cell-Based Morphological Reversion

Objective: Validate Ras inhibition in a biological system.[3] Cell Line: Rat1 fibroblasts transformed with H-Ras (Rat1/ras).

Workflow:

  • Seeding: Plate Rat1/ras cells at low density (2x10³ cells/well) in a 6-well plate.

  • Treatment: After 24h, treat cells with CAA (5 µM - 20 µM). Note: Higher concentrations are required in cell culture due to membrane permeability limits of the dicarboxylate anion.

  • Incubation: Incubate for 18–24 hours.

  • Observation:

    • Transformed Phenotype: Refractile, spindle-shaped, lack of contact inhibition.

    • Reverted Phenotype: Flat, spread-out morphology, restoration of actin stress fibers (visualize with Phalloidin staining).

Data Analysis & Interpretation

Calculating Ki (Inhibition Constant)

Since CAA is a competitive inhibitor with respect to FPP, the apparent IC50 depends on the concentration of FPP used in the assay. To determine the true affinity (


), use the Cheng-Prusoff equation adapted for competitive inhibition:


  • 
     : Experimental value from the dose-response curve.
    
  • 
     : Concentration of FPP used (e.g., 5 µM).
    
  • 
     : Michaelis constant of FTase for FPP (typically ~5–10 nM).
    

Self-Validation Check: If the IC50 increases linearly as you increase the FPP concentration in your assay, the competitive mechanism is confirmed. If IC50 remains constant despite increasing FPP, the mechanism is non-competitive (which would indicate assay contamination or degradation).

References

  • Lingham, R. B., et al. (1993). "Chaetomella acutiseta produces chaetomellic acids A and B which are reversible inhibitors of farnesyl-protein transferase."[4][5] Applied Microbiology and Biotechnology.

  • Gibbs, J. B., et al. (1993). "Farnesyltransferase inhibition causes morphological reversion of ras-transformed cells."[6] Journal of Biological Chemistry.

  • Singh, S. B., et al. (1993). "Isolation and structure of chaetomellic acids A and B from Chaetomella acutiseta: specific inhibitors of farnesyl-protein transferase." Tetrahedron.

  • Vederas, J. C., et al. (1996).[7] "Synthesis of Protein Farnesyltransferase and Protein Geranylgeranyltransferase Inhibitors: Rapid Access to Chaetomellic Acid A and Its Analogues." Journal of Organic Chemistry.

  • Abcam Product Datasheet. "Chaetomellic acid A, farnesyltransferase inhibitor (ab141622)." Abcam.

Sources

Chemical structure and properties of Chaetomellic Acid A disodium salt

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Mechanism of Action, and Experimental Application in Ras-Dependent Oncology

Executive Summary

Chaetomellic Acid A (CAA) is a potent, highly selective inhibitor of Ras farnesyl-protein transferase (FPTase) .[1] Originally isolated from the coelomycete Chaetomella acutiseta, it functions as a competitive inhibitor with respect to farnesyl pyrophosphate (FPP).

While often isolated as an anhydride, the disodium salt form is the critical reagent for biological investigation due to its superior aqueous solubility at physiological pH. This guide details the physicochemical properties, specific mechanism of pyrophosphate mimicry, and validated protocols for utilizing Chaetomellic Acid A disodium salt in kinetic assays.

Part 1: Chemical Identity & Structural Analysis[2]

The biological efficacy of Chaetomellic Acid A is strictly tied to its stereochemistry and electrostatic properties. Unlike peptidomimetic inhibitors (which mimic the CAAX motif of Ras), CAA mimics the lipid substrate.

1.1 Structural Composition

The core structure consists of a maleic acid skeleton substituted with a long alkyl chain. The disodium salt represents the ionized, open-ring dicarboxylate form, which is thermodynamically stable in aqueous buffers.

PropertySpecification
Chemical Name Disodium (Z)-2-methyl-3-tetradecylbut-2-enedioate
Parent Compound Chaetomellic Acid A (Anhydride form: 3-methyl-4-tetradecyl-2,5-furandione)
Molecular Formula C₁₉H₃₂Na₂O₄ (Salt) / C₁₉H₃₄O₄ (Free Acid)
Molecular Weight ~370.4 g/mol (Disodium Salt)
Stereochemistry (Z)-Configuration (Cis).[2][3][4] The cis-arrangement of the carboxylates is essential for chelating the Mg²⁺ ion in the FPTase active site.
Key Moiety Tetradecyl Side Chain (C14) : Mimics the lipophilic farnesyl chain of FPP.
1.2 The Anhydride-to-Salt Transition

Researchers often confuse the anhydride and salt forms. The anhydride is the natural fermentation product but is poorly soluble in water.

  • Anhydride: Hydrolyzes slowly in water; requires high pH to open the ring.

  • Disodium Salt: Pre-hydrolyzed and ionized. Immediate solubility in aqueous buffers (PBS, Tris).

Part 2: Mechanism of Action (The "Why")

Chaetomellic Acid A acts as a bi-substrate mimic , specifically targeting the FPP binding pocket of FPTase.

2.1 Pyrophosphate Mimicry

The two carboxylate groups (in the cis position) of the disodium salt align spatially with the diphosphate (pyrophosphate) head group of Farnesyl Pyrophosphate (FPP).

  • Mg²⁺ Chelation: The carboxylates coordinate with the Zn²⁺/Mg²⁺ cofactor within the FPTase active site.

  • Lipid Competition: The C14 tetradecyl chain occupies the hydrophobic groove normally reserved for the farnesyl tail of FPP.

  • Selectivity: CAA is highly selective for FPTase (IC50 ~55 nM) and shows negligible inhibition of Geranylgeranyltransferase-I (GGTase-I), making it a vital tool for distinguishing between Ras farnesylation and geranylgeranylation pathways.

2.2 Pathway Visualization

The following diagram illustrates the specific blockade point of Chaetomellic Acid A within the Ras processing pathway.

RasPathway ProRas Pro-Ras (Cytosolic) FPTase Farnesyltransferase (Enzyme) ProRas->FPTase Substrate 1 FPP Farnesyl Pyrophosphate (FPP) FPP->FPTase Substrate 2 FarnesylRas Farnesylated Ras FPTase->FarnesylRas Catalysis CAA Chaetomellic Acid A (Inhibitor) CAA->FPTase Competes with FPP (IC50: 55nM) Membrane Plasma Membrane Localization FarnesylRas->Membrane Palmitoylation & Trafficking Signal Oncogenic Signaling (MAPK/PI3K) Membrane->Signal Activation

Figure 1: Mechanism of Action. Chaetomellic Acid A competitively inhibits FPTase by mimicking FPP, preventing the farnesylation required for Ras membrane localization.

Part 3: Physicochemical Properties & Handling

Proper handling is prerequisite to reproducible data. The disodium salt is hygroscopic.

ParameterData / Recommendation
Solubility (Water) > 10 mg/mL. Soluble in PBS (pH 7.4) and Tris buffers.
Solubility (DMSO) Soluble, but unnecessary for the salt form unless using in high-concentration library screening.
Stability (Solid) Stable for >2 years at -20°C if desiccated.
Stability (Solution) Aqueous solutions are stable for 1 week at 4°C. Do not freeze-thaw repeatedly.
IC50 (FPTase) 55 nM (Recombinant human FPTase) [1].[5]
Selectivity > 100-fold selective vs. GGTase-I [2].[3]
Part 4: Experimental Protocols
4.1 Reconstitution of Disodium Salt

Unlike the anhydride, do not add base (NaOH).

  • Weigh the desired amount of this compound.

  • Dissolve in 50 mM HEPES or Tris-HCl (pH 7.5) to create a 10 mM stock.

  • Vortex gently. The solution should be clear and colorless.

  • Aliquot into light-protective vials (amber) and store at -20°C.

4.2 In Vitro Farnesyltransferase Inhibition Assay

This protocol validates the inhibitor potency using a filter-binding method.

Materials:

  • Recombinant FPTase (Human or Rat).

  • Substrate 1: Biotinylated-Ras peptide (or K-Ras4B).

  • Substrate 2: [³H]-Farnesyl Pyrophosphate (FPP).

  • Inhibitor: this compound (Serial dilutions: 1 nM – 1 µM).

Workflow:

  • Reaction Mix: Prepare assay buffer (50 mM HEPES pH 7.5, 5 mM MgCl₂, 5 mM DTT, 0.01% Triton X-100).

  • Enzyme Priming: Incubate FPTase (10-50 ng) with Chaetomellic Acid A dilutions for 15 minutes at 25°C . Crucial: Pre-incubation allows the inhibitor to equilibrate with the active site.

  • Initiation: Add the substrate mix (250 nM Biotin-Ras + 250 nM [³H]-FPP).

  • Kinetics: Incubate for 30–60 minutes at 37°C.

  • Termination: Stop reaction with 10% HCl in Ethanol or excess EDTA.

  • Quantification: Transfer to streptavidin-coated plates or filter through glass fiber filters. Wash to remove unbound [³H]-FPP. Measure radioactivity via scintillation counting.

Data Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to determine IC50. Expect ~55 nM.[5][6][7]

4.3 Experimental Logic Diagram

Workflow cluster_Assay FPTase Inhibition Assay Start Chaetomellic Acid A Disodium Salt (Solid) Recon Reconstitute in HEPES (pH 7.5) (No DMSO required) Start->Recon Dilution Serial Dilution (1 µM down to 1 nM) Recon->Dilution Step1 Pre-Incubation: Enzyme + Inhibitor (15 min) Dilution->Step1 Step2 Initiation: Add [3H]-FPP + Ras-Peptide Step1->Step2 Step3 Reaction: 37°C for 45 min Step2->Step3 Readout Scintillation Counting (Calculate IC50) Step3->Readout

Figure 2: Protocol workflow for preparing and testing this compound.

Part 5: Therapeutic Implications & Selectivity

Chaetomellic Acid A is primarily a research tool compound rather than a clinical candidate, largely due to the poor bioavailability of dicarboxylic acids (high polarity prevents cell membrane penetration). However, its value lies in its specificity.

  • Differentiation: It allows researchers to differentiate between FPTase-driven phenotypes and GGTase-driven phenotypes.

  • Structural Probe: It serves as a crystallographic anchor to map the FPP binding site, aiding the design of cell-permeable peptidomimetics.

References
  • Gibbs, J. B., et al. (1993). "Chaetomellic acids A and B are reversible inhibitors of farnesyl-protein transferase."[4] Journal of Biological Chemistry, 268(11), 7617-7620. Link

  • Singh, S. B., et al. (1993). "Isolation and structure of chaetomellic acids A and B from Chaetomella acutiseta: Specific inhibitors of farnesyl-protein transferase." Tetrahedron, 49(27), 5917-5926. Link

  • Lingham, R. B., et al. (1993). "Chaetomellic acids A and B: New inhibitors of farnesyl-protein transferase from Chaetomella acutiseta."[4] Applied Microbiology and Biotechnology, 40, 370–374.[4] Link

  • Hara, T., et al. (1993). "Chaetomellic acid A, a potent inhibitor of Ras farnesyl-protein transferase."[1][5] Biochemical and Biophysical Research Communications, 195(3), 1214-1219. Link

Sources

Biological activity of Chaetomellic Acid A isolated from Chaetomella acutiseta

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological activity of Chaetomellic Acid A isolated from Chaetomella acutiseta Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

Chaetomellic Acid A is a potent, highly specific inhibitor of Farnesyl-Protein Transferase (FPTase) , an enzyme critical for the post-translational modification of Ras proteins. Isolated from the coelomycetous fungus Chaetomella acutiseta, this dicarboxylic acid acts as a competitive mimic of farnesyl diphosphate (FPP).

Unlike broad-spectrum prenyltransferase inhibitors, Chaetomellic Acid A exhibits remarkable selectivity: it inhibits FPTase with an IC50 of 55 nM while showing no significant activity against Geranylgeranyl-Protein Transferase Type I (GGPTase-I) or squalene synthase. This guide details the compound's isolation, mechanistic action, and validated assay protocols for evaluating its efficacy in Ras-driven oncogenic models.

Chemical Characterization

Chaetomellic Acid A is an alkyl-substituted dicarboxylic acid. Its structural efficacy relies on the mimicry of the diphosphate moiety of FPP by its dicarboxylate head group, while the long aliphatic chain mimics the farnesyl lipid tail.

PropertyDetail
IUPAC Name (Z)-2-methyl-3-tetradecylbut-2-enedioic acid
Formula C₁₉H₃₄O₄
Molecular Weight 326.47 g/mol
Source Organism Chaetomella acutiseta
Key Structural Feature cis-dicarboxylic acid core (FPP pyrophosphate mimic)
Solubility Soluble in MeOH, DMSO, EtOAc; poorly soluble in water

Mechanism of Action: FPTase Inhibition

The biological activity of Chaetomellic Acid A is defined by its ability to arrest the Ras prenylation pathway .

Mechanistic Logic

Ras proteins (H-Ras, K-Ras, N-Ras) require farnesylation at the C-terminal CAAX motif to associate with the plasma membrane and transduce growth signals. FPTase catalyzes the transfer of a farnesyl group from FPP to the cysteine residue of the CAAX box.

  • Competitive Inhibition: Chaetomellic Acid A competes directly with FPP for the active site of FPTase.

  • Selectivity: The compound does not inhibit GGPTase-I, which prenylates K-Ras when FPTase is blocked (a common resistance mechanism). This specificity makes it a critical tool for dissecting Ras dependency vs. alternative prenylation escape routes.

Signaling Pathway Diagram

The following diagram illustrates the intervention point of Chaetomellic Acid A within the Ras processing pathway.

RasPathway cluster_cytosol Cytosol ProRas Pro-Ras (Cytosolic) FPTase Enzyme: FPTase ProRas->FPTase FPP Farnesyl Diphosphate (FPP) FPP->FPTase FarnesylatedRas Farnesylated Ras FPTase->FarnesylatedRas Prenylation Chaetomellic Chaetomellic Acid A (Inhibitor) Chaetomellic->FPTase Competitive Inhibition Membrane Plasma Membrane (Signaling Active) FarnesylatedRas->Membrane Translocation Oncogenesis Cell Proliferation (Oncogenesis) Membrane->Oncogenesis Signal Transduction

Figure 1: Mechanism of Action. Chaetomellic Acid A competitively inhibits FPTase, preventing Ras farnesylation and membrane localization.

Biological Activity Data

The following data summarizes the inhibitory potency of Chaetomellic Acid A compared to its congener, Chaetomellic Acid B, and related enzymes.

Table 1: Enzyme Inhibition Profile (IC50 Values)

Enzyme TargetChaetomellic Acid AChaetomellic Acid BSpecificity Note
Farnesyl-Protein Transferase (FPTase) 55 nM 185 nMHighly Potent
Geranylgeranyl-Protein Transferase I > 100 µM> 100 µMNo Inhibition
Squalene Synthase > 50 µM> 50 µMNo Inhibition

Data Source: Synthesized from Singh et al. (1993) and Lingham et al. (1993).[1]

Experimental Protocols

Protocol 1: Isolation from Chaetomella acutiseta

Objective: Isolate high-purity Chaetomellic Acid A from fungal fermentation. Rationale: The compound is lipophilic and acidic. Extraction requires an organic solvent (Ethyl Acetate) followed by chromatography that separates based on polarity and acidity.

Workflow Diagram:

Isolation Strain Chaetomella acutiseta Strain Fermentation Fermentation (22°C, 14 days) Strain->Fermentation Extraction Solvent Extraction (EtOAc / pH 3.0) Fermentation->Extraction Crude Crude Extract (Oily Residue) Extraction->Crude Silica Silica Gel Column (Hexane:EtOAc Gradient) Crude->Silica HPLC Reverse Phase HPLC (C18, MeOH:H2O) Silica->HPLC Product Pure Chaetomellic Acid A (>98%) HPLC->Product

Figure 2: Isolation workflow emphasizing solvent extraction and chromatographic purification.

Step-by-Step Methodology:

  • Fermentation: Cultivate Chaetomella acutiseta in seed medium (corn steep liquor, tomato paste, oat flour, glucose) for 4 days, then transfer to production medium (glucose, glycerol, yeast extract) at 22°C for 14 days with agitation (220 rpm).

  • Extraction:

    • Filter mycelia from the broth.

    • Acidify filtrate to pH 3.0 using HCl (crucial for protonating the dicarboxylic acid for organic extraction).

    • Extract twice with equal volumes of Ethyl Acetate (EtOAc).

    • Concentrate the organic layer in vacuo to yield an oily residue.

  • Purification (Silica Gel):

    • Load crude extract onto a Silica Gel 60 column.

    • Elute with a gradient of Hexane:EtOAc (starting 90:10, moving to 50:50).

    • Chaetomellic Acid A typically elutes in the more polar fractions (check via TLC, stain with iodine or anisaldehyde).

  • Final Polish (HPLC):

    • Use a C18 Reverse-Phase column.

    • Mobile Phase: Methanol:Water (containing 0.1% TFA to maintain protonation) gradient 70:30 to 100:0.

    • Monitor UV absorbance at 210 nm.

Protocol 2: FPTase Inhibition Assay (Self-Validating)

Objective: Quantify the IC50 of Chaetomellic Acid A against FPTase. Method: Scintillation Proximity Assay (SPA) or Filtration Assay using [³H]FPP.

Reagents:

  • Enzyme: Recombinant human FPTase.

  • Substrate: Biotinylated peptide containing the K-Ras4B CAAX motif (e.g., Biotin-KKKSKTKCVIM).

  • Prenyl Donor: [³H]Farnesyl Diphosphate (FPP).[2]

  • Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 5 mM DTT, 0.01% Triton X-100.

Procedure:

  • Preparation: Dilute Chaetomellic Acid A in DMSO (ensure final DMSO < 2%).

  • Reaction Assembly: In a 96-well plate, mix:

    • 10 µL Inhibitor (serial dilutions).

    • 20 µL Enzyme mix (FPTase).

    • 20 µL Substrate mix (Biotin-peptide + [³H]FPP).

  • Incubation: Incubate at 37°C for 30–60 minutes.

  • Termination: Stop reaction with EDTA (final conc. 10 mM) and SPA beads (Streptavidin-coated).

  • Measurement: The biotinylated peptide binds to the beads. If farnesylated, the [³H] signal is brought close to the scintillant in the bead. Unreacted [³H]FPP does not trigger a signal.

  • Validation:

    • Positive Control:[3] No inhibitor (Max signal).

    • Negative Control: No enzyme or excess EDTA (Background).

    • Reference: Run a known FTI (e.g., Manumycin A) to verify assay sensitivity.

References

  • Isolation and structure of chaetomellic acids A and B from Chaetomella acutiseta: farnesyl pyrophosphate mimic inhibitors of Ras farnesyl-protein transferase. Source: Singh, S. B., et al. (1993). Tetrahedron, 49(26), 5917-5926.

  • Chaetomella acutiseta produces chaetomellic acids A and B which are reversible inhibitors of farnesyl-protein transferase. Source:[4] Lingham, R. B., et al. (1993).[1] Applied Microbiology and Biotechnology, 40, 370–374.

  • Selective inhibition of farnesyl-protein transferase blocks ras processing in vivo. Source: Gibbs, J. B., et al. (1993).[1] Journal of Biological Chemistry, 268(11), 7617-7620.

  • Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies. Source: Kho, B. T., et al. (2004). Nature Protocols, 1, 1012–1022. (Basis for assay protocol).

Sources

A Comprehensive Technical Guide to Chaetomellic Acid A: Acid and Disodium Salt Forms for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Chaetomellic Acid A

Chaetomellic Acid A, a dicarboxylic acid isolated from the fermentation of Chaetomella acutiseta, has emerged as a molecule of significant interest within the scientific community, particularly in the realm of oncology and cell biology.[1][2] Its primary claim to fame lies in its potent and specific inhibition of farnesyl-protein transferase (FPTase), a critical enzyme in the post-translational modification of various proteins, including the Ras family of small GTPases.[1][2] Dysregulation of Ras signaling is a hallmark of many human cancers, making FPTase a compelling target for therapeutic intervention. This guide provides an in-depth technical comparison of the free acid and disodium salt forms of Chaetomellic Acid A, offering practical insights for researchers and drug development professionals to harness its full potential.

Mechanism of Action: A Competitive Inhibitor of Farnesyl-Protein Transferase

Chaetomellic Acid A exerts its biological effect by acting as a competitive inhibitor of FPTase with respect to its farnesyl pyrophosphate (FPP) substrate. The long alkyl chain of Chaetomellic Acid A mimics the farnesyl group of FPP, allowing it to bind to the active site of the enzyme. However, unlike FPP, it lacks the pyrophosphate leaving group, effectively blocking the transfer of the farnesyl moiety to the target protein. This inhibition is highly specific for FPTase, with minimal activity against related enzymes like geranylgeranyl-protein transferase I (GGPT-I).

Signaling Pathway: Inhibition of Ras Farnesylation

cluster_0 Normal Ras Processing cluster_1 Inhibition by Chaetomellic Acid A Pro-Ras Pro-Ras Farnesylated Ras Farnesylated Ras Pro-Ras->Farnesylated Ras FPTase (Farnesyl Pyrophosphate) Unfarnesylated Ras Unfarnesylated Ras Pro-Ras->Unfarnesylated Ras FPTase Blocked Membrane Localization Membrane Localization Farnesylated Ras->Membrane Localization Active Ras Signaling Active Ras Signaling Membrane Localization->Active Ras Signaling Chaetomellic Acid A Chaetomellic Acid A FPTase FPTase Chaetomellic Acid A->FPTase Binds to active site Inactive FPTase Inactive FPTase FPTase->Inactive FPTase Cytosolic Localization Cytosolic Localization Unfarnesylated Ras->Cytosolic Localization Inactive Ras Signaling Inactive Ras Signaling Cytosolic Localization->Inactive Ras Signaling

Caption: Inhibition of Ras farnesylation by Chaetomellic Acid A.

Physicochemical Properties: A Tale of Two Forms

The choice between the free acid and the disodium salt of Chaetomellic Acid A is a critical decision in experimental design, primarily dictated by the intended application and the required solvent system. While chemically very similar, their physical properties differ significantly, impacting their handling, formulation, and bioavailability.

PropertyChaetomellic Acid A (Acid Form)Chaetomellic Acid A (Disodium Salt)Rationale and Implications for Researchers
Molecular Formula C₁₉H₃₄O₄C₁₉H₃₂Na₂O₄The addition of two sodium ions increases the molecular weight and alters the polarity.
Molecular Weight ~326.47 g/mol ~370.43 g/mol Accurate molecular weight is crucial for preparing solutions of known molarity.
Solubility in Water Poorly solubleHighly solubleThe disodium salt is the preferred form for aqueous buffers used in most biological assays. The free acid's long alkyl chain imparts significant hydrophobicity.[3]
Solubility in Organic Solvents Soluble in moderately polar to nonpolar organic solvents (e.g., DMSO, ethanol, chloroform)Generally insoluble in nonpolar organic solvents. May have limited solubility in polar aprotic solvents like DMSO.The free acid form is suitable for studies requiring organic solvent systems or for formulation in lipid-based delivery vehicles.
Hygroscopicity LowHighThe disodium salt readily absorbs moisture from the atmosphere.[4][5][6] This necessitates storage in a desiccated environment to prevent clumping and maintain accurate weighing.
Stability (in solid form) Generally stableStable when stored under dry conditions.Both forms should be stored protected from light and moisture.
Stability (in solution) Stable in organic solvents.Stable in aqueous buffers at neutral to alkaline pH. In acidic conditions, it can convert to the less soluble free acid form, potentially leading to precipitation.[7]The pH of the experimental system is a critical consideration for the disodium salt to ensure it remains in its soluble, active form.
Typical Use Cases Organic synthesis, formulation in non-aqueous vehicles, studies in lipophilic environments.In vitro enzyme assays, cell-based assays, preparation of aqueous stock solutions.The choice of form is dictated by the experimental medium.

Experimental Protocols: A Practical Guide

Preparation of Stock Solutions

The preparation of accurate and stable stock solutions is paramount for obtaining reliable and reproducible experimental data.

Chaetomellic Acid A (Disodium Salt) - 10 mM Stock Solution in Aqueous Buffer:

  • Weighing: Accurately weigh the required amount of Chaetomellic Acid A disodium salt in a tared, dry microcentrifuge tube. Due to its hygroscopic nature, it is advisable to perform this step in a low-humidity environment or a glove box if available.

  • Dissolution: Add the appropriate volume of a suitable aqueous buffer (e.g., 50 mM Tris-HCl, pH 7.5) to the tube to achieve a final concentration of 10 mM.

  • Vortexing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.

Chaetomellic Acid A (Acid Form) - 10 mM Stock Solution in DMSO:

  • Weighing: Accurately weigh the required amount of Chaetomellic Acid A free acid.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous dimethyl sulfoxide (DMSO) to achieve a final concentration of 10 mM.

  • Vortexing: Vortex thoroughly until the solid is completely dissolved.

  • Storage: Store the stock solution in small aliquots at -20°C. Ensure the tubes are tightly sealed to prevent moisture absorption by the DMSO.

Workflow: Preparation of Stock Solutions

cluster_0 Disodium Salt (Aqueous) cluster_1 Acid Form (Organic) Weigh_Salt Weigh Disodium Salt (low humidity) Add_Buffer Add Aqueous Buffer (e.g., Tris-HCl, pH 7.5) Weigh_Salt->Add_Buffer Vortex_Salt Vortex to Dissolve Add_Buffer->Vortex_Salt Store_Salt Aliquot and Store at -20°C / -80°C Vortex_Salt->Store_Salt Weigh_Acid Weigh Free Acid Add_DMSO Add Anhydrous DMSO Weigh_Acid->Add_DMSO Vortex_Acid Vortex to Dissolve Add_DMSO->Vortex_Acid Store_Acid Aliquot and Store at -20°C Vortex_Acid->Store_Acid

Caption: Workflow for preparing stock solutions of Chaetomellic Acid A.

In Vitro Farnesyl-Protein Transferase (FPTase) Inhibition Assay

This protocol outlines a representative fluorescence-based assay to determine the inhibitory activity of Chaetomellic Acid A.

Materials:

  • Recombinant human FPTase

  • Fluorescently labeled farnesyl pyrophosphate (FPP) substrate (e.g., NBD-FPP)

  • Ras-derived peptide substrate with a C-terminal CAAX box (e.g., Dansyl-GCVLS)

  • Chaetomellic Acid A (disodium salt) stock solution

  • Assay buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 10 µM ZnCl₂, 5 mM DTT

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Assay Plate:

    • Add 2 µL of varying concentrations of Chaetomellic Acid A (disodium salt) diluted in assay buffer to the wells of the microplate. Include a vehicle control (buffer only) and a positive control (a known FPTase inhibitor).

  • Enzyme Addition:

    • Add 48 µL of FPTase diluted in assay buffer to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition:

    • Prepare a substrate mix containing the fluorescently labeled FPP and the Ras-derived peptide in assay buffer.

    • Add 50 µL of the substrate mix to each well to initiate the reaction.

  • Incubation:

    • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorescent labels (e.g., for Dansyl and NBD, excitation at ~340 nm and emission at ~535 nm).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of Chaetomellic Acid A relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion: Strategic Selection for Optimal Results

The choice between the free acid and disodium salt forms of Chaetomellic Acid A is a fundamental consideration that can significantly impact the outcome of an experiment. The disodium salt, with its superior aqueous solubility, is the workhorse for most in vitro biological assays. Conversely, the free acid form offers versatility for applications requiring organic solvents or lipid-based formulations. A thorough understanding of their distinct physicochemical properties, as outlined in this guide, empowers researchers to make informed decisions, ensuring the integrity and success of their scientific investigations into the promising therapeutic potential of this potent FPTase inhibitor.

References

  • Peng, C., & Chan, C. K. (2001). The hygroscopic properties of dicarboxylic acids and organic acids of atmospheric interest. Atmospheric Environment, 35(11), 1879-1887.
  • Wu, Z. J., et al. (2011). Hygroscopic behavior of atmospherically relevant water-soluble carboxylic salts and their influence on the water uptake of ammonium sulfate. Atmospheric Chemistry and Physics, 11(24), 12695-12707. [Link]

  • Chemistry LibreTexts. (2024, October 16). 15.5: Chemical Properties of Carboxylic Acids- Ionization and Neutralization. [Link]

  • Reddit. (2023, January 5). Dicarboxylic acid solubility. r/Mcat. [Link]

  • Lenhart, J. J., Heyler, R., Walton, E. M., & Mylon, S. E. (2010). The influence of dicarboxylic acid structure on the stability of colloidal hematite. Journal of colloid and interface science, 345(2), 556–560. [Link]

  • Chemistry LibreTexts. (2021, July 31). 18.11: Dicarboxylic Acids. [Link]

  • Shodex. (n.d.). Solubility of Saturated Fatty Acids. [Link]

  • Pharmaffiliates. (n.d.). Chaetomellic Acid A-d3 Disodium Salt. [Link]

  • Mechelke, M. F., Webb, J. C., & Johnson, J. L. (2005). The Design and Synthesis of Novel Chaetomellic Acid A Analogues. Journal of Undergraduate Chemistry Research, 4(3). [Link]

  • PubChem. (n.d.). Chaetomellic Acid A. National Center for Biotechnology Information. [Link]

  • Bioorganic & Medicinal Chemistry. (2013). Novel route to chaetomellic acid A and analogues: serendipitous discovery of a more competent FTase inhibitor. 21(2), 485-491. [Link]

Sources

Technical Guide: Chaetomellic Acid A – Mechanism of FPP Binding Site Interaction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Interaction of Chaetomellic Acid A with Farnesyl Pyrophosphate Binding Sites Content Type: Technical Whitepaper Audience: Senior Researchers & Drug Discovery Specialists

Executive Summary

Chaetomellic Acid A (CAA) represents a distinct class of farnesyltransferase (FTase) inhibitors that function through anionic bioisosterism . Unlike peptidomimetic inhibitors (e.g., tipifarnib) that target the CAAX peptide binding site, CAA targets the farnesyl pyrophosphate (FPP) binding pocket.

This guide details the molecular mechanics of this interaction, characterizing CAA as a highly potent (


 nM), competitive inhibitor with respect to FPP. It provides a structural analysis of the dicarboxylate-pyrophosphate mimicry and outlines a validated radioligand filtration protocol for quantifying this interaction kinetics.

Molecular Architecture & Pharmacophore

The efficacy of Chaetomellic Acid A relies on its structural homology to the native substrate, FPP. This mimicry is bipartite, addressing both the hydrophobic and electrostatic requirements of the FTase active site.

Structural Homology Analysis
FeatureFarnesyl Pyrophosphate (FPP)Chaetomellic Acid A (CAA)Interaction Logic
Lipophilic Tail C15 Farnesyl chain (poly-isoprenoid)C14 Tetradecyl alkyl chainOccupies the hydrophobic tunnel (aromatic-rich cleft).
Anionic Head Diphosphate (Pyrophosphate) groupcis-Dicarboxylic acid (Maleic acid core)Electrostatic interaction with the hydrophilic domain (Arg/Lys patch).
Geometry Flexible linear chainRigid cis-alkene coreThe cis-geometry positions the carboxylates to mimic the spatial arrangement of phosphate oxygens.
The Hydrolysis Factor

CAA is often isolated as Chaetomellic Anhydride A . In aqueous physiological buffers, the anhydride ring opens to form the active dicarboxylic acid species.

  • Critical Note: The dicarboxylate dianion is the pharmacologically active species responsible for chelating the

    
     or interacting with the basic residues (Arg202, Lys164) in the FPP binding pocket.
    

Mechanistic Enzymology

Understanding the kinetic profile is essential for designing assays and interpreting inhibition data.

Kinetic Mode of Action

CAA functions as a reversible, competitive inhibitor with respect to FPP and a non-competitive inhibitor with respect to the Ras-CAAX peptide substrate.

  • Competition with FPP: CAA competes directly for the FPP binding site. High concentrations of FPP can overcome CAA inhibition, confirming they bind to the same locus.

  • Selectivity: CAA shows high selectivity for FTase over Geranylgeranyltransferase I (GGTase-I), primarily due to the "molecular ruler" mechanism of the enzyme's hydrophobic cavity, which strictly accommodates C15 lengths over C20.

Pathway Visualization

The following diagram illustrates the Ras farnesylation pathway and the specific intervention point of CAA.

Ras_Farnesylation_Pathway Mevalonate Mevalonate Pathway FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Biosynthesis FTase Farnesyltransferase (Enzyme) FPP->FTase Substrate Binding Ras_Pre Unprocessed Ras (Cytosolic) Ras_Pre->FTase Substrate Binding Complex FTase-Ras-FPP Transition State FTase->Complex Catalysis (Zn2+) CAA Chaetomellic Acid A (Inhibitor) CAA->FTase Competitive Inhibition (Blocks FPP Site) Ras_Farn Farnesylated Ras (Membrane Bound) Complex->Ras_Farn Product Release

Figure 1: Mechanism of Action. CAA competitively blocks the FPP binding site on FTase, preventing the formation of the catalytic ternary complex.

Structural Biology: The Binding Interface

Crystallographic and docking studies (PDB: 1FT1, 3E33 context) reveal the specific residues involved in the CAA-FTase interaction.

The Hydrophobic Tunnel

The tetradecyl chain of CAA inserts into a deep, hydrophobic cavity lined by aromatic residues.

  • Key Residues: Trp102, Tyr105, Trp106 (

    
    -subunit).
    
  • Interaction: Van der Waals forces stabilize the alkyl chain. The depth of this pocket acts as a "molecular ruler," excluding longer chains (like the C20 of GGPP) or shorter chains, conferring specificity.[1][2]

The Electrostatic Clamp

The dicarboxylate head group mimics the pyrophosphate of FPP.

  • Key Residues: Arg202, Lys164, Tyr361 (

    
    -subunit).
    
  • Mechanism: The carboxylate oxygens form salt bridges with the positively charged guanidinium group of Arg202 and the

    
    -amino group of Lys164. These residues normally stabilize the leaving pyrophosphate group during the transfer reaction.
    

Binding_Interaction cluster_pocket FTase Active Site (Beta Subunit) cluster_CAA Chaetomellic Acid A Arg202 Arg-202 (Cationic) Lys164 Lys-164 (Cationic) Hydrophobic Hydrophobic Tunnel (Trp102, Tyr105) Head Dicarboxylate Head (Anionic) Head->Arg202 Salt Bridge Head->Lys164 Electrostatic Tail Tetradecyl Tail (Lipophilic) Head->Tail Tail->Hydrophobic Van der Waals

Figure 2: Structural schematic of CAA binding. The anionic head engages basic residues while the tail occupies the lipophilic pocket.

Experimental Protocol: Radiometric Filter Binding Assay

To validate the interaction of CAA with FTase, a standard filter binding assay measuring the transfer of


-Farnesyl from FPP to recombinant Ras (or a biotinylated peptide) is recommended.
Reagents & Preparation
  • Enzyme: Recombinant Rat or Human FTase (approx. 10-50 nM final).

  • Substrate A:

    
    -Farnesyl Pyrophosphate (Specific Activity ~15-20 Ci/mmol).
    
  • Substrate B: Biotinylated K-Ras peptide (biotin-KSKTKCVIM) or recombinant H-Ras.

  • Inhibitor: Chaetomellic Acid A (dissolved in DMSO; note: ensure hydrolysis if starting from anhydride).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM

    
    , 5 mM DTT, 0.01% Triton X-100.
    
Protocol Workflow
  • Pre-incubation:

    • Mix Assay Buffer, FTase (20 nM), and CAA (varying concentrations: 0.1 nM to 1

      
      M).
      
    • Scientific Rationale: Pre-incubation allows CAA to equilibrate with the FPP binding site before competition begins.

    • Incubate for 15 minutes at 30°C.

  • Reaction Initiation:

    • Add Substrate Mix:

      
      -FPP (200 nM) and Biotin-Peptide (1 
      
      
      
      M).
    • Total volume: 50

      
      L.
      
  • Incubation:

    • Incubate at 30°C for 30–60 minutes.

    • Validation: Ensure the reaction remains in the linear velocity phase (less than 10% substrate consumption).

  • Termination:

    • Add 150

      
      L of Stop Buffer (1 M HCl in ethanol or 10% TCA/2% SDS).
      
  • Filtration:

    • Transfer to a glass-fiber filter plate (e.g., Millipore MultiScreen).

    • Wash 3x with ethanol or TCA to remove unbound

      
      -FPP.
      
  • Quantification:

    • Add scintillation fluid and read on a beta-counter.

Data Analysis
  • Plot CPM vs. log[CAA] .

  • Fit to a standard dose-response curve to determine

    
    .
    
  • Self-Validation Check: The

    
     should shift if the concentration of FPP is increased (diagnostic of competitive inhibition), but should remain constant if the peptide concentration is increased.
    

References

  • Singh, S. B., et al. (1993). "Isolation and structure of chaetomellic acids A and B from Chaetomella acutiseta: specific inhibitors of farnesyl-protein transferase." Tetrahedron, 49(27), 5917-5926.

  • Lingham, R. B., et al. (1993). "Chaetomellic acids A and B. New inhibitors of farnesyl-protein transferase from Chaetomella acutiseta."[3] Applied Microbiology and Biotechnology, 40, 370-374.

  • Gibbs, J. B., et al. (1993). "Selective inhibition of farnesyl-protein transferase blocks Ras processing in vivo."[4] Journal of Biological Chemistry, 268(11), 7617-7620.

  • Moorthy, N. S., et al. (2013). "Binding Mode Analysis of Chaetomellic Acids (A and B) as Farnesyl Transferase Inhibitors."[3][4][5][6][7][8][9] Current Medicinal Chemistry, 20(38), 4888-4923.[3]

  • Long, S. B., et al. (2001). "The crystal structure of human protein farnesyltransferase reveals the basis for inhibition by CaaX tetrapeptides and their mimetics."[8] Proceedings of the National Academy of Sciences, 98(22), 12948-12953.

Sources

Molecular weight and formula of Chaetomellic Acid A disodium salt

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Chaetomellic Acid A Disodium Salt: A Potent Farnesyl-Protein Transferase Inhibitor

Executive Summary

This guide provides a comprehensive technical overview of this compound, a potent and highly specific inhibitor of Farnesyl-Protein Transferase (FPTase). Isolated from the fungus Chaetomella acutiseta, this alkyl dicarboxylic acid has garnered significant interest within the scientific community for its potential as a chemotherapeutic agent and its role in mitigating oxidative stress. This document details the compound's physicochemical properties, delves into its precise mechanism of action at the molecular level, outlines its primary applications in oncology and renal research, and provides validated experimental protocols for its use in a laboratory setting.

Introduction

The post-translational modification of proteins is a critical cellular process that dictates their function, localization, and stability. One such modification is prenylation, the attachment of isoprenoid lipids, which is catalyzed by a family of prenyltransferase enzymes. Farnesyl-Protein Transferase (FPTase) is a key enzyme in this family, responsible for attaching a 15-carbon farnesyl group to a cysteine residue near the C-terminus of target proteins.

A primary substrate for FPTase is the Ras family of small GTPases (H-Ras, K-Ras, N-Ras). When farnesylated, Ras proteins anchor to the inner leaflet of the cell membrane, a prerequisite for their role in signal transduction pathways that govern cell proliferation, differentiation, and survival. Aberrant Ras signaling, often caused by mutations that lock Ras in a constitutively active state, is a hallmark of approximately 30% of all human cancers.

Chaetomellic Acid A, an alkyl dicarboxylic acid first isolated from fermentations of Chaetomella acutiseta, has been identified as a potent and highly specific inhibitor of FPTase.[1][2] Its disodium salt form offers improved solubility for research applications. By preventing the farnesylation of Ras and other key proteins, Chaetomellic Acid A provides a valuable tool for dissecting cellular signaling pathways and represents a promising candidate for therapeutic development.[1][2]

Physicochemical Properties

The fundamental chemical and physical characteristics of Chaetomellic Acid A and its disodium salt are summarized below. The properties for the disodium salt are derived from the free acid form.

PropertyValueSource
Compound Name This compoundN/A
Synonyms (2Z)-2-Methyl-3-tetradecyl-2-butenedioic Acid Disodium Salt[1]
Molecular Formula C₁₉H₃₂Na₂O₄Derived from[3]
Molecular Weight 370.44 g/mol Derived from[3]
CAS Number 161308-35-6[1]
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in water and polar organic solventsGeneral knowledge
Storage 2-8°C Refrigerator[1]
Related Compound Chaetomellic Acid A (Free Acid)N/A
Formula (Free Acid) C₁₉H₃₄O₄[3]
MW (Free Acid) 326.5 g/mol [3]
CAS (Free Acid) 148796-51-4[1][3]

Mechanism of Action: Specific Inhibition of Farnesyl-Protein Transferase

Chaetomellic Acid A functions as a reversible and specific inhibitor of FPTase.[3] Its mechanism is rooted in its structural similarity to the enzyme's natural substrate, farnesyl diphosphate (FPP). This allows it to act as a competitive inhibitor, binding to the FPP-binding site within the FPTase active center and thereby preventing the transfer of the farnesyl group to the protein substrate (e.g., Ras).[3]

A key feature of Chaetomellic Acid A is its high specificity; it does not significantly inhibit other related enzymes like geranylgeranyl transferase type 1 (GGTase-1) or squalene synthase.[3] This specificity is critical, as it allows for the targeted disruption of farnesylation without broadly affecting other prenylation-dependent pathways. The selective blockade of H-Ras farnesylation is a primary consequence of this inhibition.[4]

FPTase_Inhibition cluster_0 Normal Ras Processing Pathway cluster_1 Inhibition by Chaetomellic Acid A Pro_Ras Pro-Ras Protein (Cytosolic, Inactive) FPTase Farnesyl-Protein Transferase (FPTase) Pro_Ras->FPTase Binds to Farnesylated_Ras Farnesylated Ras (Membrane-Associated) FPTase->Farnesylated_Ras Catalyzes Farnesylation FPP Farnesyl Diphosphate (FPP) FPP->FPTase Binds to Membrane Cell Membrane Farnesylated_Ras->Membrane Anchors to Signaling Downstream Signaling Cascade Membrane->Signaling Activates CAA Chaetomellic Acid A Disodium Salt Blocked_FPTase Inhibited FPTase Complex CAA->Blocked_FPTase Competitively Binds to FPTase No_Farnesylation Farnesylation Blocked Blocked_FPTase->No_Farnesylation Prevents Reaction

Caption: Inhibition of the Ras farnesylation pathway by Chaetomellic Acid A.

Key Research Applications

The unique mechanism of this compound makes it a valuable tool in several areas of biomedical research.

Oncology Research

Given the central role of Ras proteins in cancer, FPTase inhibitors have been extensively investigated as potential chemotherapeutic agents.[1][2] Chaetomellic Acid A serves as a model compound for these studies. It allows researchers to:

  • Investigate the downstream effects of inhibiting Ras membrane localization and signaling in various cancer cell lines.

  • Explore its potential to induce apoptosis or cell cycle arrest in tumor cells dependent on Ras pathways.

  • Serve as a scaffold for the design and synthesis of novel analogues with improved potency and pharmacokinetic profiles.[2]

Oxidative Stress and Nephrology

Recent studies have uncovered a role for Chaetomellic Acid A in protecting cells from oxidative damage. Research has shown that it can significantly decrease oxidative stress-induced apoptosis in cell models.[4][5] Furthermore, in animal models of renal mass reduction, administration of Chaetomellic Acid A was found to reduce renal damage and attenuate oxidative stress, suggesting a potential therapeutic application in chronic kidney disease (CKD).[5][6]

Experimental Protocols & Methodologies

In Vitro Farnesyl-Protein Transferase (FPTase) Inhibition Assay

This protocol describes a non-radioactive, fluorescence-based assay to determine the inhibitory activity of this compound on FPTase. The assay measures the farnesylation of a dansylated peptide substrate, which results in an increase in fluorescence.[4][5]

Materials:

  • Recombinant FPTase enzyme

  • Farnesyl Diphosphate (FPP)

  • Dansyl-peptide substrate (e.g., Dansyl-GCVLS)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)

  • This compound (test inhibitor)

  • Black, flat-bottom 96- or 384-well microplate

  • Fluorescence plate reader (λex/em = ~340/550 nm)

Procedure:

  • Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in Assay Buffer to test a range of concentrations. Include a vehicle control (Assay Buffer only).

  • Prepare Master Mix: Prepare a master mix containing Assay Buffer, FPP, and the Dansyl-peptide substrate at 2x the final desired concentration.

  • Assay Setup: To each well of the microplate, add:

    • X µL of inhibitor dilution or vehicle control.

    • Y µL of FPTase enzyme solution (diluted in Assay Buffer).

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add Z µL of the Master Mix to each well to initiate the reaction. The final volume should be consistent across all wells.

  • Kinetic Measurement: Immediately place the plate in the fluorescence reader. Measure the fluorescence intensity kinetically over 30-60 minutes at room temperature or 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration.

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Assay_Workflow Start Start: Prepare Reagents Step1 1. Dispense Inhibitor Dilutions & FPTase Enzyme into Plate Start->Step1 Step2 2. Pre-incubate (Allow Inhibitor Binding) Step1->Step2 Step3 3. Add Substrate Master Mix (FPP + Dansyl-Peptide) Step2->Step3 Step4 4. Kinetic Fluorescence Reading (λex/em = ~340/550 nm) Step3->Step4 Step5 5. Calculate Reaction Rates & Determine IC₅₀ Step4->Step5 End End: Results Step5->End

Caption: General workflow for an in vitro FPTase inhibition assay.

Measurement of Oxidative Stress Markers in Cell Lysates

This protocol is adapted from studies evaluating the effect of Chaetomellic Acid A on oxidative stress markers in tissue homogenates and can be applied to cell lysates.[4]

A. Sample Preparation:

  • Culture cells (e.g., human renal proximal tubular cells) to desired confluency.

  • Treat cells with this compound or vehicle control for a specified duration.

  • Harvest cells, wash with cold PBS, and lyse using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the total protein concentration of the supernatant using a standard method (e.g., BCA assay).

B. Catalase (CAT) Activity Assay:

  • The assay measures the decomposition of hydrogen peroxide (H₂O₂).

  • In a UV-transparent plate, add cell lysate (normalized for protein content) to a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0).

  • Initiate the reaction by adding a known concentration of H₂O₂.

  • Immediately measure the decrease in absorbance at 240 nm over time.

  • Calculate CAT activity based on the rate of H₂O₂ decomposition and express as units per mg of protein.

C. Glutathione Reductase (GR) Activity Assay:

  • The assay measures the rate of NADPH oxidation in the presence of oxidized glutathione (GSSG).

  • To a 96-well plate, add cell lysate (normalized for protein content), reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4), and NADPH.

  • Initiate the reaction by adding GSSG.

  • Measure the decrease in absorbance at 340 nm over time.

  • Calculate GR activity based on the rate of NADPH oxidation and express as nmol NADPH oxidized/min/mg of protein.

Conclusion

This compound is a powerful and specific biochemical tool for the study of protein farnesylation. Its ability to selectively inhibit FPTase has provided invaluable insights into the function of Ras proteins and the consequences of their dysregulation in diseases like cancer. Emerging research into its protective effects against oxidative stress further broadens its potential applications. The well-defined mechanism of action and the availability of robust assay methodologies make it an essential compound for researchers in cell biology, oncology, and drug development.

References

  • Pharmaffiliates. Chaetomellic Acid A-d3 Disodium Salt. [Link]

  • Lingham, R. B., et al. (1993). Chaetomella acutiseta produces chaetomellic acids A and B which are reversible inhibitors of farnesyl-protein transferase. Applied Microbiology and Biotechnology, 40(2-3), 370-4. [Link]

  • Nogueira, A., et al. (2017). The Effects of Long-Term Chaetomellic Acid A Administration on Renal Function and Oxidative Stress in a Rat Model of Renal Mass Reduction. BioMed Research International, 2017, 5125980. [Link]

  • BioAssay Systems. Farnesyltransferase. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3037595, Chaetomellic Acid A. [Link]

  • Mechelke, M. F., et al. (2005). The Design and Synthesis of Novel Chaetomellic Acid A Analogues. Journal of Undergraduate Chemistry Research, 4(3). [Link]

  • Nogueira, A., et al. (2017). The Effects of Long-Term Chaetomellic Acid A Administration on Renal Function and Oxidative Stress in a Rat Model of Renal Mass Reduction. PubMed. [Link]

Sources

Methodological & Application

Application Note: Preparation and Handling of Chaetomellic Acid A Disodium Salt Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: How to prepare Chaetomellic Acid A disodium salt stock solution Content Type: Application Note & Protocol

Abstract & Introduction

Chaetomellic Acid A is a potent, highly specific competitive inhibitor of Ras farnesyltransferase (FPTase) .[1] Originally isolated from the coelomycete Chaetomella acutiseta, it mimics the pyrophosphate moiety of farnesyl pyrophosphate (FPP), acting as a reversible inhibitor (IC50 ~55 nM).

In drug development and biochemical assays, the disodium salt form is frequently utilized due to its enhanced aqueous solubility compared to the hydrophobic free acid or anhydride forms. However, its amphiphilic nature (containing a long C14 tetradecyl chain) imparts surfactant-like properties, creating unique challenges in solubility and micelle formation.

This guide provides a standardized, self-validating protocol for preparing high-integrity stock solutions of this compound, ensuring consistency across enzymatic assays and cellular studies.

Physicochemical Properties[2][3][4][5][6]

Before handling, verify the specific form of the compound in your inventory. The molecular weight differs significantly between the free acid, anhydride, and salt forms.

PropertySpecification
Compound Name Chaetomellic Acid A, Disodium Salt
IUPAC Name (Z)-2-methyl-3-tetradecylbut-2-enedioic acid, disodium salt
Chemical Formula C₁₉H₃₂Na₂O₄ (Anhydrous basis)
Molecular Weight ~370.43 g/mol (Check specific lot for hydration, e.g., xH₂O)
Solubility Water (up to ~10 mM with care); DMSO (>50 mM)
Appearance White to off-white solid
Stability Hygroscopic; protect from moisture and light.[2][3]

Critical Note on Molecular Weight: The disodium salt is often supplied as a hydrate. Always use the MW printed on the specific vial label for molarity calculations. The value 370.43 g/mol is for the anhydrous disodium salt.

Materials & Equipment

Reagents
  • This compound (Solid)

  • Solvent (Primary): Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% (Cell culture grade recommended).

  • Solvent (Alternative/Aqueous): Ultrapure Water (Type I, 18.2 MΩ·cm), sterile filtered.

  • Inert Gas: Nitrogen or Argon (for overlaying stock solutions).

Equipment
  • Analytical Balance (Readability 0.01 mg or better).

  • Vortex Mixer.

  • Ultrasonic Bath (Sonication is critical for amphiphilic compounds).

  • Amber Glass Vials (Borosilicate) with PTFE-lined caps.

Protocol: Stock Solution Preparation (10 mM)

Strategic Solvent Selection

While the disodium salt is water-soluble, DMSO is the preferred solvent for primary stock solutions (10 mM - 50 mM) intended for long-term storage.

  • Why? The C14 alkyl chain can induce micelle formation or aggregation in pure water at high concentrations over time. DMSO prevents this, ensuring a monomeric, homogeneous solution.

  • Aqueous Route: Use water only if the assay is strictly DMSO-intolerant.

Step-by-Step Procedure
Step 1: Molarity Calculation

Calculate the mass required using the formula:



Example: To prepare 1 mL of a 10 mM stock using anhydrous disodium salt (MW 370.43):



Step 2: Weighing
  • Equilibrate the product vial to room temperature for 30 minutes before opening to prevent condensation (the salt is hygroscopic).

  • Weigh the calculated amount of this compound into a sterile amber glass vial .

    • Tip: Do not use plastic microcentrifuge tubes for long-term storage of hydrophobic inhibitors in DMSO; leachables can interfere with FPTase assays.

Step 3: Solubilization
  • Add Solvent: Add the calculated volume of DMSO (or Water) to the vial.

  • Vortex: Vortex vigorously for 30 seconds.

  • Sonication (Critical): Sonicate in a water bath for 5–10 minutes.

    • Visual Check: The solution must be completely clear and colorless. If using water and turbidity persists, the concentration is likely above the critical micelle concentration (CMC) or the pH is too low. Adjust pH to >7.5 with dilute NaOH if using the aqueous route.

Step 4: Aliquoting & Storage
  • Divide the stock into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Overlay with Nitrogen/Argon gas if available to prevent oxidation of the alkyl chain.

  • Store at -20°C . Stable for up to 6 months.

Quality Control & Validation

To ensure the stock solution is active and accurate, use the following validation logic:

  • Visual Inspection: Thaw an aliquot. It must be free of precipitates. If "needles" or cloudiness appear, sonicate again. If precipitate remains, discard.

  • Concentration Verification (UV-Vis):

    • Dilute 1:100 in Methanol or Buffer.

    • Measure absorbance at 210–220 nm (end absorption for the maleic acid core). Note: This compound lacks a strong characteristic chromophore above 250 nm, making UV quantification difficult without a specific extinction coefficient. Gravimetric preparation is usually the standard.

Usage Guidelines for Assays

Dilution Strategy

Because Chaetomellic Acid A is a surfactant-like inhibitor, serial dilutions must be handled carefully to prevent surface adsorption.

  • Intermediate Dilution: Dilute the 10 mM DMSO stock to 100 µM in buffer (not pure water) immediately before use.

  • Assay Buffer: Ensure the buffer contains a carrier protein (e.g., 0.1% BSA) or detergent (e.g., 0.01% Triton X-100) if compatible, to keep the inhibitor in solution and prevent loss to plasticware.

Mechanism of Action

Chaetomellic Acid A acts by competing with Farnesyl Pyrophosphate (FPP).

G FPP Farnesyl Pyrophosphate (FPP) FTase Farnesyltransferase (Enzyme) FPP->FTase Substrate Ras Ras Protein (CAAX motif) Ras->FTase Substrate Complex Enzyme-Substrate Complex FTase->Complex Chaeto Chaetomellic Acid A (Inhibitor) Chaeto->FTase Competes with FPP (Ki ~ nM) Chaeto->Complex Blocks Formation PrenylatedRas Farnesylated Ras (Membrane Localized) Complex->PrenylatedRas Catalysis Signal Oncogenic Signaling (Cell Growth) PrenylatedRas->Signal Activation

Figure 1: Mechanism of Action. Chaetomellic Acid A mimics the FPP structure, competitively inhibiting Farnesyltransferase and preventing Ras membrane localization.

Experimental Workflow Diagram

Preparation cluster_0 Preparation Protocol Start Weigh Disodium Salt (Calculate Mass based on Hydration) Solvent Add Solvent (DMSO recommended for Stock) Start->Solvent Mix Vortex & Sonicate (Critical: 5-10 mins) Solvent->Mix Check Visual Inspection (Clear, Colorless?) Mix->Check Check->Mix No (Cloudy) Aliquot Aliquot into Amber Vials (Overlay with N2) Check->Aliquot Yes Store Store at -20°C (Shelf Life: 6 months) Aliquot->Store

Figure 2: Step-by-step workflow for preparing a stable stock solution.

References

  • Yoshimitsu, T., et al. (2009). Synthesis of Chaetomellic Anhydride A, A Potent Inhibitor of Ras Protein Farnesyltransferase. Heterocycles. Link

  • Singh, S.B., et al. (1993). Chaetomellic acids A and B, isolated from Chaetomella acutiseta, are specific inhibitors of farnesyl-protein transferase. Applied Microbiology and Biotechnology. Link

  • Kates, M.J., & Schauble, J.H. (1996). Synthesis of Protein Farnesyltransferase Inhibitors: Rapid Access to Chaetomellic Acid A. Journal of Organic Chemistry. Link

  • Gibbs, J.B., et al. (1994). Farnesyltransferase inhibitors: Ras research yields a potential cancer therapeutic.[1] Cell. Link

Sources

Application Notes: Protocol for In Vitro Farnesyltransferase Inhibition Assay Using Chaetomellic Acid A

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven protocol for conducting an in vitro farnesyltransferase (FTase) inhibition assay using Chaetomellic Acid A. Farnesyltransferase is a critical enzyme in the post-translational modification of various proteins, including the Ras superfamily of small GTPases, which are pivotal in cell signaling pathways that control cell growth and proliferation.[1][2] Dysregulation of Ras activity, often due to mutations, is implicated in approximately 30% of human cancers, making FTase a strategic target for anticancer therapeutic development.[3] Chaetomellic Acid A, a natural product isolated from Chaetomella acutiseta, is a potent and specific inhibitor of FTase.[4][5] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed methodology, explaining the scientific rationale behind the experimental choices, and providing a framework for data analysis and interpretation.

Scientific Background & Principles

The Role of Farnesyltransferase in Cellular Signaling

Protein farnesylation is a crucial post-translational modification where a 15-carbon farnesyl isoprenoid group is transferred from farnesyl pyrophosphate (FPP) to a cysteine residue within a C-terminal "CaaX" box motif of a target protein.[1][6] This reaction is catalyzed by the enzyme farnesyltransferase (FTase).[2] The addition of this hydrophobic farnesyl group facilitates the anchoring of proteins, such as Ras, to cellular membranes, a prerequisite for their activation and subsequent engagement in downstream signaling cascades like the Raf-1/mitogen-activated protein kinase (MAPK) pathway.[1][7] By preventing this membrane localization, FTase inhibitors can block the function of oncogenic Ras, thereby inhibiting uncontrolled cell proliferation.[3]

Chaetomellic Acid A: A Farnesyl Pyrophosphate Mimetic

Chaetomellic Acid A is a dicarboxylic acid that acts as a reversible and specific inhibitor of FTase.[4] Structurally, it resembles farnesyl pyrophosphate (FPP), the natural isoprenoid substrate for the enzyme.[4][5] This structural mimicry allows Chaetomellic Acid A to likely compete with FPP for binding to the active site of FTase, thereby preventing the farnesylation of protein substrates.[4] It is reported to have a potent inhibitory activity in isolated enzyme assays, with an IC50 value of 55 nM, but is noted to be inactive in whole cells, making it an ideal tool for in vitro studies.[8]

Assay Principle: Scintillation Proximity Assay (SPA)

This protocol utilizes the Scintillation Proximity Assay (SPA) technology, a robust and homogeneous method for measuring enzyme activity.[9][10] The principle relies on the use of scintillant-impregnated beads that emit light when a radiolabeled molecule is brought into close proximity.[9]

In this FTase assay:

  • A biotinylated peptide substrate containing the CaaX motif serves as the farnesyl acceptor.

  • Tritiated farnesyl pyrophosphate ([³H]-FPP) is used as the radiolabeled farnesyl donor.

  • Streptavidin-coated SPA beads are used to capture the biotinylated peptide.

When FTase successfully transfers the [³H]-farnesyl group to the biotinylated peptide, the subsequent binding of this product to the streptavidin-coated SPA bead brings the tritium radiolabel close enough to the scintillant to generate a light signal. Unreacted [³H]-FPP in the solution is too far away to stimulate the beads.[9][11] The amount of light produced is directly proportional to the amount of farnesylated peptide, and thus, to the activity of the FTase enzyme.[12] An inhibitor like Chaetomellic Acid A will reduce the rate of this reaction, leading to a decrease in the light signal.

Materials and Reagents

Enzymes and Substrates
ReagentSupplierCatalog #Storage
Recombinant Human FarnesyltransferaseSigma-AldrichSAE0063-80°C
[³H]-Farnesyl Pyrophosphate (15-30 Ci/mmol)PerkinElmerNET1054-20°C
Biotinylated Lamin B CaaX Peptide (Biotin-YRASNRSCAIM)AnaSpecAS-61301-20°C
Chaetomellic Acid ACayman Chemical10007421-20°C
Assay Components
ReagentSupplierCatalog #Storage
Streptavidin-Coated PVT SPA BeadsPerkinElmerRPNQ00074°C
96-well White, Clear-Bottom MicroplatesCorning3600Room Temp
Tris-HClSigma-AldrichT5941Room Temp
MgCl₂Sigma-AldrichM8266Room Temp
ZnCl₂Sigma-AldrichZ4875Room Temp
Dithiothreitol (DTT)Sigma-AldrichD97794°C
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418Room Temp
Preparation of Stock Solutions and Buffers
  • Assay Buffer (1X): 50 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 10 µM ZnCl₂, 5 mM DTT. Prepare fresh on the day of the experiment by adding DTT to the base buffer.

  • Chaetomellic Acid A Stock (10 mM): Dissolve the required amount of Chaetomellic Acid A in 100% DMSO. Store at -20°C.

  • Biotinylated Peptide Stock (1 mM): Dissolve the peptide in the Assay Buffer. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.

  • [³H]-FPP Stock (1 µCi/µL): The purchased stock is typically in an ethanol/water solution. Dilute as needed with Assay Buffer.

  • FTase Enzyme Working Solution: Dilute the stock enzyme in cold Assay Buffer to the desired final concentration just before use. Keep on ice.

  • SPA Bead Slurry: Resuspend the beads thoroughly in Assay Buffer to a final concentration of 20 mg/mL.

Experimental Protocol

Farnesyltransferase Inhibition Assay Workflow

The following diagram outlines the key steps in the FTase inhibition assay.

FPTase_Assay_Workflow prep_reagents Prepare Reagents & Buffers prep_inhibitor Prepare Serial Dilutions of Chaetomellic Acid A prep_reagents->prep_inhibitor add_inhibitor Add Inhibitor/Vehicle (DMSO) to Assay Plate add_enzyme Add FTase Enzyme add_inhibitor->add_enzyme add_substrates Add Biotin-Peptide and [3H]-FPP to Initiate Reaction add_enzyme->add_substrates incubate Incubate at 37°C add_substrates->incubate stop_reaction Add SPA Bead Slurry to Stop Reaction & Capture Product incubate_beads Incubate for Bead Binding stop_reaction->incubate_beads read_plate Read Plate on a Microplate Scintillation Counter incubate_beads->read_plate

Caption: Workflow for the in vitro FTase inhibition assay.

Step-by-Step Methodology

Causality Behind Choices: The order of addition is critical. Pre-incubating the enzyme with the inhibitor allows for binding to occur before the introduction of the substrates, ensuring an accurate measurement of inhibitory potential.

  • Inhibitor Preparation: Prepare a serial dilution of Chaetomellic Acid A in 100% DMSO. A typical starting range would be from 1 mM down to 10 nM. This wide range is essential for determining the IC₅₀ value accurately.

  • Assay Plate Setup:

    • Add 2.5 µL of each Chaetomellic Acid A dilution or DMSO (for vehicle control and maximum activity wells) to the appropriate wells of a 96-well microplate.

    • Add 20 µL of Assay Buffer to all wells.

    • Add 10 µL of the diluted FTase enzyme working solution to all wells except the "No Enzyme" control. Add 10 µL of Assay Buffer to the "No Enzyme" control well.

    • Gently tap the plate to mix and pre-incubate for 15 minutes at room temperature. This step allows the inhibitor to interact with the enzyme before the reaction starts.

  • Reaction Initiation:

    • Prepare a substrate mix containing the biotinylated peptide and [³H]-FPP in Assay Buffer. For a final reaction volume of 50 µL, a recommended final concentration is 0.5 µM for each substrate.

    • Add 17.5 µL of the substrate mix to all wells to start the reaction.

    • The final reaction volume is now 50 µL.

  • Enzymatic Reaction:

    • Seal the plate and incubate at 37°C for 60 minutes. This time and temperature are optimized for robust enzyme activity while remaining within the linear range of the reaction.[13]

  • Signal Detection:

    • Add 50 µL of the 20 mg/mL streptavidin-coated SPA bead slurry to each well. The addition of the bead slurry effectively stops the enzymatic reaction and initiates the capture of the biotinylated product.

    • Seal the plate and incubate for at least 30 minutes at room temperature with gentle shaking to allow the beads to settle and the biotin-streptavidin binding to reach equilibrium.

    • Read the plate in a microplate scintillation counter (e.g., PerkinElmer TopCount or MicroBeta). The counting time should be set to 1 minute per well.

Controls for a Self-Validating System

To ensure the integrity of the results, the following controls are mandatory for each assay plate:

  • Maximum Activity (0% Inhibition): Contains all reaction components, with DMSO added instead of the inhibitor. This well establishes the baseline for an uninhibited reaction.

  • No Enzyme Control (100% Inhibition): Contains all components except the FTase enzyme. This control measures the background signal from non-enzymatic interactions and filter-associated radioactivity.[13]

  • Vehicle Control: Contains all reaction components, with only the vehicle (DMSO) at the highest concentration used for the inhibitor dilutions. This ensures that the solvent itself does not affect enzyme activity.

Data Analysis and Expected Results

Calculating Percent Inhibition

The raw data will be in Counts Per Minute (CPM). The percent inhibition for each concentration of Chaetomellic Acid A is calculated using the following formula:

% Inhibition = 100 x [1 - (CPM_Sample - CPM_No_Enzyme) / (CPM_Max_Activity - CPM_No_Enzyme)]

Determining the IC₅₀ Value

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half.

  • Plot the % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) in a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.

Representative Data

The following table shows example data from an FTase inhibition assay with Chaetomellic Acid A.

Chaetomellic Acid A (nM)Log ConcentrationAverage CPM% Inhibition
0 (Max Activity)-12,5000%
No Enzyme-250100%
1011,3009.8%
1018,90029.4%
501.76,55048.6%
10024,10068.6%
5002.71,80087.4%
1000395094.3%

Based on this data, the calculated IC₅₀ would be approximately 55 nM, consistent with published values.[8]

Mechanism of Action Visualization

The diagram below illustrates the farnesylation pathway and the inhibitory action of Chaetomellic Acid A.

FPTase_Mechanism cluster_pathway Normal Farnesylation Pathway cluster_inhibition Inhibition by Chaetomellic Acid A FPP Farnesyl Pyrophosphate (FPP) FTase Farnesyltransferase (FTase) FPP->FTase CaaX Protein with CaaX motif (e.g., Ras) CaaX->FTase Farnesylated_Protein Farnesylated Protein FTase->Farnesylated_Protein Farnesyl group transfer Membrane Cell Membrane Farnesylated_Protein->Membrane Anchoring CAA Chaetomellic Acid A FTase_Inhibited Inhibited FTase CAA->FTase_Inhibited Competitive binding (mimics FPP) FTase_Inhibited->CaaX Farnesylation Blocked

Caption: Inhibition of the FTase pathway by Chaetomellic Acid A.

Troubleshooting and Field-Proven Insights

  • High Background Signal: This can be due to non-specific binding of [³H]-FPP to the beads or plate. Ensure thorough mixing of beads and consider pre-coating the plate with a blocking agent like BSA if the problem persists.

  • Low Signal-to-Noise Ratio: This may indicate low enzyme activity. Check the age and storage conditions of the FTase and DTT. Ensure the DTT is added fresh to the assay buffer, as it is crucial for enzyme stability and activity. The specific activity of the [³H]-FPP should also be confirmed.[13]

  • Inconsistent Results: This often points to pipetting errors, especially with small volumes. Use calibrated pipettes and reverse pipetting techniques for viscous solutions like the bead slurry. Ensure homogenous suspension of the SPA beads before dispensing.

Conclusion

This application note provides a robust and reliable protocol for the in vitro determination of farnesyltransferase inhibition by Chaetomellic Acid A using Scintillation Proximity Assay technology. By understanding the underlying scientific principles and adhering to the detailed methodology, researchers can generate high-quality, reproducible data for the characterization of FTase inhibitors. This assay serves as a valuable tool in the early stages of drug discovery and for fundamental research into the roles of protein farnesylation in health and disease.

References

  • Evaluation of Protein Farnesyltransferase Substrate Specificity using Synthetic Peptide Libraries. (n.d.). PMC. Retrieved February 21, 2026, from [Link]

  • Andres, D. A., et al. (1997). Substrate specificity determinants in the farnesyltransferase β-subunit. PNAS, 94(20), 10764-10769. Retrieved February 21, 2026, from [Link]

  • Rowinsky, E. K., et al. (1999). Ras Protein Farnesyltransferase: A Strategic Target for Anticancer Therapeutic Development. Journal of Clinical Oncology, 17(11), 3631-3631. Retrieved February 21, 2026, from [Link]

  • Rowinsky, E. K., et al. (1999). Ras protein farnesyltransferase: a strategic target for anticancer therapeutic development. Journal of Clinical Oncology, 17(11), 3631-52. Retrieved February 21, 2026, from [Link]

  • Rashid, S. A., et al. (2005). Interplay of Isoprenoid and Peptide Substrate Specificity in Protein Farnesyltransferase. Biochemistry, 44(35), 11791-11804. Retrieved February 21, 2026, from [Link]

  • Troutman, J. M., et al. (2007). Rapid Analysis of Protein Farnesyltransferase Substrate Specificity Using Peptide Libraries and Isoprenoid Diphosphate Analogues. ACS Chemical Biology, 2(5), 335-344. Retrieved February 21, 2026, from [Link]

  • Caplin, B. E., et al. (1997). Substrate specificity determinants in the farnesyltransferase beta-subunit. Proceedings of the National Academy of Sciences, 94(20), 10764-10769. Retrieved February 21, 2026, from [Link]

  • O'Regan, R. M., & Khuri, F. R. (2004). Farnesylation: Ras activation involves transfer of a prenyl group to... ResearchGate. Retrieved February 21, 2026, from [Link]

  • BioAssay Systems. (n.d.). Farnesyltransferase. Retrieved February 21, 2026, from [Link]

  • Farnesyltransferase inhibitor. (n.d.). Wikipedia. Retrieved February 21, 2026, from [Link]

  • Chehade, K. A., et al. (2011). An enzyme-coupled continuous fluorescence assay for farnesyl diphosphate synthases. Analytical Biochemistry, 419(2), 199-205. Retrieved February 21, 2026, from [Link]

  • Cox, A. D., & Der, C. J. (2010). Targeting RAS Membrane Association: Back to the Future for Anti-RAS Drug Discovery? PMC. Retrieved February 21, 2026, from [Link]

  • BioAssay Systems. (n.d.). EnzyFluo™ Farnesyltransferase Activity Assay Kit. Retrieved February 21, 2026, from [Link]

  • Pompliano, D. L., et al. (1995). Fluorescence assay of Ras farnesyl protein transferase. Google Patents.
  • Pompliano, D. L., et al. (1993). A fluorescence assay for farnesyl protein transferase activity. Google Patents.
  • Danesi, R., et al. (2007). Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors. Nature Protocols, 2(8), 1846-1858. Retrieved February 21, 2026, from [Link]

  • Farnesyl pyrophosphate. (n.d.). Wikipedia. Retrieved February 21, 2026, from [Link]

  • Scintillation Proximity Assays in High-Throughput Screening. (2008). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Al-Share, W. T., & Tsantrizos, Y. S. (2019). Inhibition of farnesyl pyrophosphate (FPP) and/or geranylgeranyl pyrophosphate (GGPP) biosynthesis and its implication in the treatment of cancers. Expert Opinion on Therapeutic Patents, 29(4), 275-291. Retrieved February 21, 2026, from [Link]

  • Goto, T., et al. (2011). Farnesyl pyrophosphate regulates adipocyte functions as an endogenous PPARγ agonist. Biochemical Journal, 438(1), 133-139. Retrieved February 21, 2026, from [Link]

  • Zhang, Y., et al. (2016). Inhibition of farnesyl pyrophosphate synthase improves pressure overload induced chronic cardiac remodeling. Scientific Reports, 6(1), 39597. Retrieved February 21, 2026, from [Link]

  • Vukelic, S., et al. (2011). Farnesyl Pyrophosphate Inhibits Epithelialization and Wound Healing through the Glucocorticoid Receptor. Journal of Biological Chemistry, 286(28), 25275-25284. Retrieved February 21, 2026, from [Link]

  • Singh, S. B., et al. (1993). Chaetomella acutiseta produces chaetomellic acids A and B which are reversible inhibitors of farnesyl-protein transferase. Applied Microbiology and Biotechnology, 40(2-3), 370-4. Retrieved February 21, 2026, from [Link]

  • Manne, V., et al. (1995). Protein farnesyltransferase: measurement of enzymatic activity in 96-well format using TopCount microplate scintillation counting technology. Analytical Biochemistry, 226(2), 268-78. Retrieved February 21, 2026, from [Link]

  • Gibbs, J. B., et al. (n.d.). The Design and Synthesis of Novel Chaetomellic Acid A Analogues. Retrieved February 21, 2026, from [Link]

  • Scintillation proximity assay. (n.d.). Wikipedia. Retrieved February 21, 2026, from [Link]

  • Chaetomellic Acid A. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

  • Gibbs, R. A., & Ok, H. (1996). Synthesis of Protein Farnesyltransferase and Protein Geranylgeranyltransferase Inhibitors: Rapid Access to Chaetomellic Acid A and Its Analogues. Journal of the American Chemical Society, 118(1), 120-128. Retrieved February 21, 2026, from [Link]

  • Kopp, H. G., et al. (2020). Farnesyltransferase-inhibitors exert in vitro immunosuppressive capacity by inhibiting human B-cells. Frontiers in Immunology, 11, 582. Retrieved February 21, 2026, from [Link]

  • Li, Y., et al. (2021). An overview on natural farnesyltransferase inhibitors for efficient cancer therapy. Journal of Drug Targeting, 29(4), 369-379. Retrieved February 21, 2026, from [Link]

  • Wu, S., & Liu, B. (2005). Application of scintillation proximity assay in drug discovery. BioDrugs, 19(6), 383-92. Retrieved February 21, 2026, from [Link]

  • Costa, P. M., et al. (2014). Inhibition of farnesyltransferase by farnesyltransferase inhibitors (FTIs). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Norman, B. H., et al. (2024). The farnesyl transferase inhibitor KO-2806 re-sensitizes relapsing tumors to RAS inhibition. Cancer Research. Retrieved February 21, 2026, from [Link]

  • Chaetomellic Acid B Anhydride. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

  • Rationale for the Acidity of Meldrum's Acid. Consistent Relation of C−H Acidities to the Properties of Localized Reactive Orbital. (2018). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Thioglycolic Acid. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

Sources

Determining IC50 values for Chaetomellic Acid A in enzyme kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Determination of IC50 for Chaetomellic Acid A in Farnesyltransferase Kinetics

Abstract

This guide details the experimental workflow for determining the half-maximal inhibitory concentration (IC50) of Chaetomellic Acid A, a highly potent and selective inhibitor of Farnesyl-Protein Transferase (FPTase). Unlike generic inhibition protocols, this note addresses the specific competitive mechanism of Chaetomellic Acid A with respect to Farnesyl Pyrophosphate (FPP). We utilize a Scintillation Proximity Assay (SPA) platform to ensure high sensitivity and throughput, providing a robust framework for validating hit-to-lead compounds in the Ras signaling pathway.

Introduction & Mechanistic Basis

Chaetomellic Acid A is a dicarboxylic acid originally isolated from Chaetomella acutiseta. It functions as a reversible, highly selective inhibitor of Farnesyl-Protein Transferase (FPTase) , the enzyme responsible for the post-translational farnesylation of Ras proteins.

Mechanism of Action: FPTase catalyzes the transfer of a farnesyl group from Farnesyl Pyrophosphate (FPP) to the cysteine residue of the CAAX motif at the C-terminus of Ras. Chaetomellic Acid A mimics the pyrophosphate moiety of FPP, acting as a competitive inhibitor with respect to FPP and non-competitive with respect to the peptide substrate.

Accurate IC50 determination requires strict control of the FPP concentration. If [FPP] in the assay significantly exceeds its


, the IC50 will shift rightward, underestimating the compound's potency.
Significance in Drug Development

Inhibition of FPTase prevents Ras membrane localization, thereby blocking downstream oncogenic signaling (MAPK/ERK pathways). Chaetomellic Acid A serves as a critical benchmark molecule for developing next-generation Ras inhibitors.

Experimental Strategy

To ensure data integrity and reproducibility (E-E-A-T), this protocol relies on the Scintillation Proximity Assay (SPA) .

  • Why SPA? It eliminates wash steps required in filtration assays, reducing variability and allowing equilibrium analysis.

  • Kinetic Design: The assay is designed with [FPP]

    
     (typically 0.2–0.5 µM for human FPTase) to allow the competitive inhibitor (Chaetomellic Acid A) to effectively bind.
    
  • Enzyme Linearity: Conditions are optimized to ensure <10% substrate conversion, maintaining steady-state assumptions.

Pathway Visualization: Ras Farnesylation & Inhibition[1]

Ras_Inhibition FPP Farnesyl Pyrophosphate (FPP) Complex FPTase-FPP-Ras Complex FPP->Complex Bind to FPTase Ras Ras-CAAX (Substrate) Ras->Complex Bind to FPTase FPTase FPTase (Enzyme) DeadEnd Enzyme-Inhibitor Complex FPTase->DeadEnd Product Farnesylated Ras (Membrane Bound) Complex->Product Catalysis Inhibitor Chaetomellic Acid A (Inhibitor) Inhibitor->FPTase Competes with FPP

Caption: Competitive inhibition mechanism where Chaetomellic Acid A blocks FPP binding to FPTase.

Materials & Reagents

ComponentSpecificationPurpose
Enzyme Recombinant Human FPTaseTarget enzyme (heterodimer

).
Substrate 1 Biotin-Lamin B Peptide (or Biotin-KRAS)Peptide acceptor containing CAAX motif.
Substrate 2

-Farnesyl Pyrophosphate (

-FPP)
Radiolabeled donor substrate.
Inhibitor Chaetomellic Acid ATest compound (dissolved in 100% DMSO).
Beads Streptavidin-coated SPA BeadsCapture of biotinylated, tritiated product.
Assay Buffer 50 mM HEPES (pH 7.5), 5 mM

, 5 mM DTT
Physiological pH and essential cofactors (

).
Detergent 0.01% Triton X-100Prevents non-specific sticking/aggregation.
Stop Solution 0.2 M Orthophosphoric acid or EDTAChelates

to stop reaction.

Detailed Protocol

Step 1: Reagent Preparation
  • Assay Buffer: Prepare fresh. DTT is unstable; add immediately prior to use.

    • Composition: 50 mM HEPES pH 7.5, 5 mM

      
      , 20 µM 
      
      
      
      , 5 mM DTT, 0.01% Triton X-100.
  • Enzyme Solution: Dilute FPTase in Assay Buffer to a 2X concentration (e.g., 20 nM, for a final assay concentration of 10 nM). Keep on ice.

  • Substrate Mix: Prepare a 2X mix of Biotin-Peptide (200 nM) and

    
    -FPP (400 nM). Note: Adjust 
    
    
    
    -FPP to match the specific activity required for signal detection.
Step 2: Compound Plate Setup
  • Stock: Dissolve Chaetomellic Acid A in 100% DMSO to 10 mM.

  • Serial Dilution: Perform a 3-fold serial dilution in DMSO (10 points).

    • Range: Final assay concentrations should range from 10 µM down to 0.5 nM.

  • Transfer: Transfer 1 µL of diluted compound to the assay plate (96-well or 384-well white plates). Include DMSO-only wells (0% inhibition control) and EDTA-containing wells (100% inhibition background).

Step 3: Reaction Initiation
  • Add Enzyme: Dispense 25 µL of 2X Enzyme Solution into all wells.

    • Incubation: Briefly incubate (10 min) at Room Temperature (RT) to allow inhibitor to equilibrate with the enzyme.

  • Start Reaction: Add 25 µL of 2X Substrate Mix.

    • Final Volume: 51 µL.

    • Final Concentrations: 10 nM FPTase, 100 nM Peptide, 200 nM FPP.

  • Incubation: Seal plate and incubate at 30°C for 45–60 minutes.

    • Critical: Ensure the reaction remains linear during this time (validate with a time-course experiment beforehand).

Step 4: Termination & Detection
  • Stop: Add 50 µL of Stop Solution (containing Streptavidin-SPA beads suspended in PBS/EDTA).

    • Mechanism:[1][2] The EDTA stops the enzymatic reaction. The beads capture the biotinylated peptide. Only farnesylated peptides (carrying the

      
       label) will generate a signal when in proximity to the scintillant in the bead.
      
  • Equilibration: Incubate for 2–4 hours at RT (or overnight) to allow beads to settle and binding to reach equilibrium.

  • Read: Measure signal on a Microbeta or TopCount scintillation counter.

Experimental Workflow Diagram

Assay_Workflow Start Start: Prepare Reagents (Buffer, Enzyme, Substrates) Dilution Compound Dilution (Chaetomellic Acid A in DMSO) Start->Dilution AddEnz Add Enzyme (25 µL) Pre-incubate 10 min Dilution->AddEnz AddSub Add Substrates (25 µL) ([3H]-FPP + Biotin-Peptide) AddEnz->AddSub Incubate Incubate 45-60 min @ 30°C AddSub->Incubate Stop Add SPA Beads + EDTA Terminate Reaction Incubate->Stop Read Count Scintillation (Data Acquisition) Stop->Read

Caption: Step-by-step SPA workflow for high-throughput IC50 determination.

Data Analysis & Validation

Calculation of IC50
  • Normalization: Convert CPM (Counts Per Minute) to Percent Inhibition:

    
    
    
  • Curve Fitting: Fit the data to a 4-parameter logistic (4PL) equation using software like GraphPad Prism or XLfit:

    
    
    
    • Expected IC50: ~55 nM (dependent on [FPP] used).[3]

Cheng-Prusoff Correction

Since Chaetomellic Acid A is competitive with FPP, the intrinsic inhibition constant (


) is calculated as:


  • Where

    
     is the concentration of FPP and 
    
    
    
    is the Michaelis constant for FPP (typically ~0.2 µM).
  • Note: If you run the assay at

    
    , then 
    
    
    
    .
Troubleshooting & Quality Control
IssueProbable CauseSolution
Low Signal-to-Noise Degraded

-FPP or inactive enzyme.
Check specific activity of isotope; aliquot enzyme to avoid freeze-thaw cycles.
IC50 > 100 nM [FPP] too high (>

).
Reduce [FPP] to near

levels to increase sensitivity to competitive inhibitors.
Steep Hill Slope (>1.5) Compound aggregation or non-specific binding.Increase Triton X-100 to 0.05% or check compound solubility.

References

  • Discovery of Chaetomellic Acid A: Gibbs, J. B., et al. (1993). "Chaetomellic acid A: A potent and selective inhibitor of farnesyl-protein transferase."[4][5] Journal of the American Chemical Society.

  • Mechanism of Inhibition: Qian, Y., et al. (1997). "Design and synthesis of non-peptide Ras farnesyltransferase inhibitors." Biopolymers.[6]

  • Enzyme Kinetics Guidelines: Copeland, R. A. (2000).[7] Enzymes: A Practical Introduction to Structure, Mechanism, and Data Analysis. Wiley-VCH.[7]

  • Assay Methodology (SPA): Cook, N. D. (1996). "Scintillation proximity assay: a versatile high-throughput screening technology." Drug Discovery Today.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting FPTase Assays with Chaetomellic Acid A

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Farnesyl-Protein Transferase (FPTase) assays utilizing Chaetomellic Acid A. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this assay and troubleshoot common sources of variability. Our goal is to provide you with the expertise and practical insights needed to ensure the accuracy and reproducibility of your experimental results.

Introduction to FPTase and Chaetomellic Acid A

Farnesyl-protein transferase (FPTase) is a critical enzyme in cellular signaling pathways, responsible for the post-translational modification of proteins such as Ras. This modification, known as farnesylation, is essential for the proper localization and function of these proteins. Dysregulation of FPTase activity has been implicated in various diseases, including cancer, making it a significant target for drug discovery.[1][2]

Chaetomellic Acid A, isolated from Chaetomella acutiseta, is a potent and specific reversible inhibitor of FPTase.[3][4] It acts as a mimic of farnesyl diphosphate, one of the natural substrates of the enzyme, thereby competitively inhibiting its activity.[4] Understanding the nuances of its use in FPTase assays is paramount for generating reliable data.

Core Principles of a Robust FPTase Assay

A successful FPTase assay hinges on the careful control of multiple experimental parameters. Variability can arise from numerous sources, and a systematic approach to troubleshooting is essential. The following sections are structured in a question-and-answer format to directly address potential issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Chaetomellic Acid A in an FPTase assay?

A1: Chaetomellic Acid A is a reversible inhibitor of FPTase.[4] It structurally resembles farnesyl diphosphate (FPP) and is believed to compete with FPP for binding to the active site of the enzyme.[4] This competitive inhibition prevents the transfer of the farnesyl group to the protein substrate (e.g., a Ras-derived peptide).

Q2: What are the essential controls for an FPTase assay with Chaetomellic Acid A?

A2: To ensure data integrity, the following controls are crucial:

  • Negative Control (No Enzyme): This control contains all reaction components except the FPTase enzyme. It helps to determine the background signal or any non-enzymatic activity.

  • Positive Control (No Inhibitor): This control contains all reaction components, including the enzyme, but no Chaetomellic Acid A. It represents the maximum enzymatic activity (100% activity).

  • Vehicle Control: This control contains the same concentration of the solvent used to dissolve Chaetomellic Acid A as is present in the experimental wells. This accounts for any effects of the solvent on enzyme activity.

  • Reference Inhibitor Control: Including a well-characterized FPTase inhibitor with a known IC50 value can help validate the assay's performance.

Q3: How should I prepare and store Chaetomellic Acid A?

A3: Chaetomellic Acid A is typically supplied as a solid. For experimental use, it should be dissolved in a suitable organic solvent, such as DMSO, to create a concentrated stock solution. It is recommended to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.[5] Store the stock solution at -20°C or -80°C for long-term stability. The Certificate of Analysis for your specific lot of Chaetomellic Acid A should be consulted for precise storage recommendations.[3]

Troubleshooting Guide

Problem 1: High Variability Between Replicate Wells

High variability between replicates is a common issue that can obscure real experimental effects.

Q: My replicate wells for the same concentration of Chaetomellic Acid A show significant differences in FPTase activity. What are the likely causes and solutions?

A: This issue often points to technical errors in assay setup.

Potential Cause Explanation Troubleshooting Steps
Pipetting Inaccuracy Inconsistent volumes of enzyme, substrate, or inhibitor can lead to large variations in reaction rates.[6]- Calibrate your pipettes regularly.- Use reverse pipetting for viscous solutions like enzyme stocks.- Ensure proper mixing of all components in each well.
"Edge Effects" in Microplates Wells on the perimeter of the plate are more prone to evaporation and temperature fluctuations, leading to inconsistent results.[7]- Avoid using the outer wells for experimental data. Fill them with a buffer or sterile water instead.[7]- Use high-quality, sealed plates, especially for long incubation times.
Incomplete Reagent Mixing Failure to properly mix reagents upon addition can result in localized concentration differences within the well.- Gently tap or vortex the plate after adding each reagent.- Use an orbital shaker during incubation if appropriate for your assay format.
Air Bubbles Bubbles in the wells can interfere with optical readings in absorbance, fluorescence, or luminescence-based assays.[6]- Be careful to avoid introducing bubbles during pipetting.- Centrifuge the plate briefly to remove any bubbles before reading.
Problem 2: Inconsistent IC50 Values for Chaetomellic Acid A

The IC50 value, the concentration of an inhibitor required to reduce enzyme activity by 50%, should be reproducible.

Q: I am observing significant shifts in the IC50 value for Chaetomellic Acid A between different experiments. What could be causing this?

A: Fluctuations in the IC50 value often stem from variations in assay conditions or reagent quality.

Potential Cause Explanation Troubleshooting Steps
Variable Enzyme Concentration The apparent IC50 of a competitive inhibitor can be influenced by the concentration of the enzyme.[8]- Use a consistent concentration of FPTase in all assays.- Perform a new protein concentration determination for each new batch of enzyme.
Substrate Concentration For a competitive inhibitor like Chaetomellic Acid A, the IC50 is dependent on the substrate concentration.[9]- Maintain a constant concentration of both the farnesyl diphosphate and the protein/peptide substrate across all experiments.- Ensure the substrate concentration is at or below the Km for sensitive IC50 determination.
Degradation of Chaetomellic Acid A Improper storage or handling can lead to the degradation of the inhibitor, reducing its potency.- Prepare fresh dilutions of Chaetomellic Acid A from a frozen stock for each experiment.- Avoid repeated freeze-thaw cycles of the stock solution.[5]
Incorrect Incubation Times If the reaction is allowed to proceed for too long, substrate depletion can occur, affecting the apparent inhibitor potency.- Ensure that you are measuring the initial reaction velocity (linear phase of product formation).- Optimize the incubation time to be within the linear range of the assay.
Buffer Composition and pH The pH and ionic strength of the assay buffer can influence enzyme activity and inhibitor binding.[10][11]- Prepare fresh assay buffer for each set of experiments.- Verify the pH of the buffer before use.- Use the same buffer composition across all experiments.
Problem 3: No or Low FPTase Inhibition Observed

Q: I am not observing any significant inhibition of FPTase, even at high concentrations of Chaetomellic Acid A. What should I check?

A: This can be a frustrating issue, but a systematic check of your reagents and protocol will likely reveal the cause.

Potential Cause Explanation Troubleshooting Steps
Inactive Chaetomellic Acid A The inhibitor may have degraded or may be from a questionable source.- Purchase Chaetomellic Acid A from a reputable supplier.- Test a new, unopened vial of the inhibitor.- Confirm the identity and purity of your compound if possible.
Incorrect Assay Conditions The assay conditions may not be optimal for FPTase activity or for the inhibitor to bind.- Re-verify the recommended assay buffer, temperature, and co-factors (e.g., Zn2+, Mg2+).[12]- Ensure that the final concentration of the organic solvent (e.g., DMSO) used to dissolve the inhibitor is not inhibiting the enzyme.
High Enzyme or Substrate Concentration Excessively high concentrations of FPTase or its substrates can overcome the effects of a competitive inhibitor.- Titrate the enzyme and substrate concentrations to find the optimal range for your assay.- As a general rule, aim for substrate concentrations at or near the Km value.
Problem with Assay Detection The lack of a signal change may be due to a problem with the detection method rather than a lack of inhibition.- Run a positive control with a known FPTase inhibitor to confirm that the assay can detect inhibition.- Check the settings on your plate reader (e.g., wavelengths, gain).[5]

Experimental Workflow & Diagrams

Typical FPTase Inhibition Assay Workflow

The following diagram illustrates a generalized workflow for an in vitro FPTase inhibition assay.

FPTase_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_readout Data Acquisition & Analysis prep_inhibitor Prepare Chaetomellic Acid A Dilutions add_inhibitor Add Inhibitor/Vehicle to Wells prep_inhibitor->add_inhibitor prep_enzyme Prepare FPTase Solution add_enzyme Add FPTase to Wells prep_enzyme->add_enzyme prep_substrates Prepare FPP and Peptide Substrate Mix start_reaction Initiate Reaction with Substrates prep_substrates->start_reaction prep_buffer Prepare Assay Buffer prep_buffer->prep_inhibitor prep_buffer->prep_enzyme prep_buffer->prep_substrates add_inhibitor->add_enzyme pre_incubate Pre-incubate Enzyme and Inhibitor add_enzyme->pre_incubate pre_incubate->start_reaction incubate Incubate at Assay Temperature start_reaction->incubate stop_reaction Stop Reaction (if applicable) incubate->stop_reaction read_plate Read Plate (e.g., Fluorescence, Radioactivity) stop_reaction->read_plate analyze_data Calculate % Inhibition and IC50 read_plate->analyze_data

Caption: A typical workflow for an FPTase inhibition assay.

Troubleshooting Logic Flow

When encountering assay variability, a logical troubleshooting process is essential.

Troubleshooting_Flow cluster_replicates Intra-Plate Troubleshooting cluster_inter_assay Inter-Assay Troubleshooting start High Assay Variability Observed check_replicates Check Replicate Precision start->check_replicates check_inter_assay Check Inter-Assay Reproducibility check_replicates->check_inter_assay Yes pipetting Verify Pipetting Technique & Calibration check_replicates->pipetting No reagent_stability Check Reagent Stability (Enzyme, Inhibitor) check_inter_assay->reagent_stability No end Assay Optimized check_inter_assay->end Yes mixing Ensure Thorough Reagent Mixing pipetting->mixing edge_effects Address Plate Edge Effects mixing->edge_effects edge_effects->check_replicates assay_conditions Standardize Assay Conditions (Concentrations, Time, Temp) reagent_stability->assay_conditions buffer_prep Verify Buffer Preparation and pH assay_conditions->buffer_prep buffer_prep->check_inter_assay

Caption: A logical flow for troubleshooting FPTase assay variability.

References

  • Lingham, R. B., et al. (1993). Chaetomella acutiseta produces chaetomellic acids A and B which are reversible inhibitors of farnesyl-protein transferase. Applied Microbiology and Biotechnology, 40(2-3), 370-4.
  • Analysis of kinetic data for irreversible enzyme inhibition. (2025, August 10). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration. (2025, June 5). Nature Communications. Retrieved February 20, 2026, from [Link]

  • Mechelke, M. F., Webb, J. C., & Johnson, J. L. (2005). The Design and Synthesis of Novel Chaetomellic Acid A Analogues.
  • Nogueira, A., et al. (2017). The Effects of Long-Term Chaetomellic Acid A Administration on Renal Function and Oxidative Stress in a Rat Model of Renal Mass Reduction.
  • Kinetic Mechanisms of Enzyme Inhibition and Activation. (n.d.). Ainfo. Retrieved February 20, 2026, from [Link] mecanismos_de_inibicao_e_ativacao_enzimatica.html

  • Novel route to chaetomellic acid A and analogues: serendipitous discovery of a more competent FTase inhibitor. (2013, January 1). Bioorganic & Medicinal Chemistry. Retrieved February 20, 2026, from [Link]

  • Mechanism of Action Assays for Enzymes. (2012, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. (n.d.). Ainfo. Retrieved February 20, 2026, from [Link] analise_cinetica_das_acoes_dos_inibidores_sobre_as_enzimas.html

  • What are the reasons of poor results in enzymatic assays? (2016, September 1). Quora. Retrieved February 20, 2026, from [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021, April 16). Biol Chem. Retrieved February 20, 2026, from [Link]

  • Engineering Protein Farnesyltransferase for Enzymatic Protein Labeling Applications. (2014, June 19). Bioconjugate Chemistry. Retrieved February 20, 2026, from [Link]

  • Rapid Analysis of Protein Farnesyltransferase Substrate Specificity Using Peptide Libraries and Isoprenoid Diphosphate Analogues. (2014, May 19). ACS Chemical Biology. Retrieved February 20, 2026, from [Link]

  • The Effects of Long-Term Chaetomellic Acid A Administration on Renal Function and Oxidative Stress in a Rat Model of Renal Mass Reduction. (2017). BioMed Research International. Retrieved February 20, 2026, from [Link]

  • Troubleshooting. (n.d.). BioAssay Systems. Retrieved February 20, 2026, from [Link]

  • Common Challenges in Biochemical Assays and How to Overcome Them. (2025, November 6). BellBrook Labs. Retrieved February 20, 2026, from [Link]

  • Enzyme inhibitor leads to higher turnover rate? (2021, March 24). Biology Stack Exchange. Retrieved February 20, 2026, from [Link]

  • The effect of buffer pH on enzyme activity. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Chaetomellic Acid A. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (2023, January 23). MDPI. Retrieved February 20, 2026, from [Link]

  • Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors. (n.d.). Nature Protocols. Retrieved February 20, 2026, from [Link]

  • What Are the Applications of Biochemical Buffers in Enzyme Assays? (2025, May 9). Patsnap Synapse. Retrieved February 20, 2026, from [Link]

  • Enzymes: Inhibitors (A-level Biology). (n.d.). Study Mind. Retrieved February 20, 2026, from [Link]

  • A facile synthesis of natural products chaetomellic acid A and 1,7(Z)- nonadecadiene-2,3-dicarboxylic acid. (2002, October 4). The Journal of Organic Chemistry. Retrieved February 20, 2026, from [Link]

  • Impact of buffer composition on biochemical, morphological and mechanical parameters: A tare before dielectrophoretic cell separation and isolation. (n.d.). ScienceDirect. Retrieved February 20, 2026, from [Link]

  • A peptidomimetic inhibitor of farnesyl:protein transferase blocks the anchorage-dependent and -independent growth of human tumor cell lines. (n.d.). PubMed. Retrieved February 20, 2026, from [Link]

  • Evaluation of farnesyl:protein transferase and geranylgeranyl:protein transferase inhibitor combinations in preclinical models. (2025, August 6). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Farnesyl transferase inhibitor resistance probed by target mutagenesis. (n.d.). Blood. Retrieved February 20, 2026, from [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. (n.d.). European Medicines Agency. Retrieved February 20, 2026, from [Link]

  • Evaluation of Farnesyl:Protein Transferase and Geranylgeranyl:Protein Transferase Inhibitor Combinations in Preclinical Models. (2001, December 1). Cancer Research. Retrieved February 20, 2026, from [Link]

  • The Effect of Buffers on Protein Conformational Stability. (n.d.). Retrieved February 20, 2026, from [Link]

  • Current progress on farnesyl protein transferase inhibitors. (2002, March 15). Current Opinion in Drug Discovery & Development. Retrieved February 20, 2026, from [Link]

  • Effect of Different Buffer Components on IgG4 Stability. (2024, October 18). International Journal of Scientific Research & Technology. Retrieved February 20, 2026, from [Link]

  • New tricks for human farnesyltransferase inhibitor: cancer and beyond. (n.d.). Signal Transduction and Targeted Therapy. Retrieved February 20, 2026, from [Link]

  • Assay Guidance Manual. (n.d.). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • Generation of storage stability data for agricultural chemical products. (2025, September 10). Australian Pesticides and Veterinary Medicines Authority. Retrieved February 20, 2026, from [Link]

  • Product Validation and Stability Testing of Pharmacy Compounded Cholic Acid Capsules for Dutch Patients with Rare Bile Acid Synthesis Defects. (2023, February 26). Pharmaceutics. Retrieved February 20, 2026, from [Link]

  • Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst. (1989, December 2). MDPI. Retrieved February 20, 2026, from [Link]

  • Insilico Medicine successfully discovered potent, selective, and orally bioavailable small-molecule inhibitor of CDK8 using generative AI. (2023, April 12). EurekAlert!. Retrieved February 20, 2026, from [Link]

  • Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst. (2025, October 14). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Generative Chemistry Enables Insilico to Develop Gut-Restricted PHD Inhibitors Promising for Intestinal Mucosal Barrier Repair and Immunomodulation. (2024, December 11). PR Newswire. Retrieved February 20, 2026, from [Link]

Sources

Technical Guide: Stability & Handling of Chaetomellic Acid A Disodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a Tier-3 Technical Support resource, designed for researchers observing inconsistent results or solubility issues with Chaetomellic Acid A Disodium Salt.

Executive Summary & Chemical Profile

Chaetomellic Acid A (Disodium Salt) is a potent, highly selective inhibitor of farnesyl-protein transferase (FPTase) . Chemically, it is a long-chain alkyl dicarboxylic acid. Its amphiphilic nature—possessing both a hydrophobic tetradecyl tail and a hydrophilic dicarboxylate head—dictates its stability and solubility profile.

Critical Mechanism: The compound mimics the diphosphate moiety of farnesyl diphosphate (FPP), competing for the active site on the enzyme. Therefore, maintaining the dianionic state (fully deprotonated) is critical for both solubility and biological activity.

Chemical Identity[1]
  • Compound: this compound

  • Core Structure: 2-Methyl-3-tetradecylfumaric acid (dianion form)

  • Physicochemical Class: Amphiphilic Anionic Surfactant-mimetic

  • Primary Risk: Protonation-induced precipitation at acidic pH.

pH Stability & Solubility Matrix

The "stability" of this compound is inextricably linked to its solubility. Unlike esters or amides, the disodium salt is chemically resistant to hydrolysis at neutral pH. The primary failure mode is physical instability (precipitation) rather than chemical degradation.

pH EnvironmentProtonation StateSolubility StatusStability & Risk Assessment
Acidic (pH < 4.5) Free Acid (

)
Insoluble / Precipitates HIGH RISK. The carboxylates protonate, neutralizing the charge. The hydrophobic tail drives rapid aggregation and precipitation. Do not use.
Slightly Acidic (pH 5.0 - 6.5) Mono-anion (

)
Variable / Cloudy MODERATE RISK. Partial solubility. Solution may appear hazy or form micro-precipitates that interfere with optical density (OD) readings in assays.
Physiological (pH 7.0 - 7.8) Dianion (

)
Soluble (Stable) OPTIMAL. The molecule is fully ionized and mimics the FPP substrate. Ideal for FTase inhibition assays.
Basic (pH > 8.5) Dianion (

)
Highly Soluble STABLE. Excellent solubility, but prolonged exposure to extreme basicity (pH > 12) may cause degradation of the alkyl chain or isomerization over weeks.

Technical Note: The pKa values for the dicarboxylic acid core are estimated at approximately 3.5 and 5.5. To ensure complete solubility, the buffer pH must be at least 2 units above the second pKa (i.e., pH > 7.5 is recommended).

Experimental Workflows (Visualized)

Workflow A: Optimal Solubilization Strategy

This protocol prevents "shock precipitation" when moving from organic solvent to aqueous buffer.

solubilization_protocol cluster_tips Critical Parameters Solid Lyophilized Powder (Disodium Salt) Stock Stock Solution (10 mM in DMSO) Solid->Stock Dissolve in 100% DMSO Check Visual Check: Clear? Stock->Check Buffer Aqueous Buffer (pH 7.5 - 8.0) Check->Buffer Yes: Dilute dropwise with vortexing Fail Precipitation Risk (Cloudy) Check->Fail No: Sonicate Final Assay Ready (Micelle-Free) Buffer->Final Final Conc < CMC Buffer->Fail pH < 6.0 or Conc > CMC Tip1 Avoid pH < 7.0 Tip2 Keep DMSO < 1% in Assay

Figure 1: Step-by-step decision tree for solubilizing Chaetomellic Acid A without inducing precipitation.

Troubleshooting Guide & FAQs

Issue 1: "My solution turned cloudy upon adding the stock to the buffer."

Diagnosis: This is likely pH Shock or Solvent Shock .

  • The Cause: If your assay buffer is acidic (pH < 6.5) or unbuffered water, the disodium salt instantly protonates to the insoluble free acid form. Alternatively, adding a large volume of DMSO stock rapidly to water causes local high concentrations that exceed the solubility limit before mixing occurs.

  • The Fix:

    • Ensure your buffer is pH 7.5 or higher (Tris or HEPES are preferred over Phosphate for this pH range).

    • Use the "Dropwise Vortex" method: Vortex the buffer rapidly while adding the DMSO stock drop by drop.

Issue 2: "The IC50 values vary significantly between experiments."

Diagnosis: Micelle Formation (Critical Micelle Concentration - CMC artifact).

  • The Cause: Chaetomellic Acid A is amphiphilic (soap-like). At high concentrations, it forms micelles. Enzymes can get trapped in these micelles or the inhibitor may aggregate, leading to false inhibition data.

  • The Fix:

    • Stay below the CMC. While the exact CMC depends on salt concentration, keep working concentrations below 50 µM if possible.

    • Include a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer to stabilize the monomeric form of the inhibitor.

Issue 3: "Can I store the aqueous solution at -20°C?"

Diagnosis: Freeze-Thaw Instability .

  • The Cause: During freezing, buffer salts crystallize, causing massive pH shifts (often becoming acidic) in the remaining liquid phase (eutectic).[1] This "freeze-concentration" can precipitate the Chaetomellic Acid.

  • The Fix:

    • Recommended: Store only as a 10 mM stock in 100% DMSO at -20°C. DMSO prevents protonation and hydrolysis.

    • Avoid: Never store diluted aqueous working solutions. Prepare them fresh daily.

Detailed Protocol: Preparation for FTase Assay

Objective: Prepare a 100 µM working solution from solid disodium salt.

  • Calculate & Weigh:

    • Molecular Weight (Disodium Salt): ~380-400 g/mol (Check specific batch CoA).

    • Weigh roughly 1-2 mg into a microcentrifuge tube.

  • Primary Solubilization (DMSO Stock):

    • Add anhydrous DMSO to achieve a concentration of 10 mM .

    • Why? Water promotes hydrolysis of anhydride impurities (if any) and supports microbial growth. DMSO is bacteriostatic and chemically inert.

    • Vortex until completely clear.

  • Buffer Preparation:

    • Prepare 50 mM HEPES or Tris-HCl, pH 7.5.

    • Optional: Add 1 mM DTT and 5 mM

      
       (Standard FTase co-factors).
      
  • Dilution (The Critical Step):

    • To make 1 mL of 100 µM working solution:

    • Place 990 µL of Buffer in a tube.

    • While vortexing the buffer, slowly inject 10 µL of the 10 mM DMSO stock.

    • Result: A clear solution ready for serial dilution.

Biological Mechanism of Action[3]

mechanism_action Enzyme Farnesyltransferase (FTase) Complex Enzyme-Inhibitor Complex (Dead End) Enzyme->Complex Competes with FPP (Reversible) Substrate Farnesyl Diphosphate (FPP) Substrate->Enzyme Blocked by Inhibitor Inhibitor Chaetomellic Acid A (Dianion) Inhibitor->Complex Mimics P-P moiety Ras Ras Protein (CAAX box) Complex->Ras Prevents Prenylation Tumor Oncogenic Signaling Blocked Ras->Tumor Downstream Effect

Figure 2: Mechanism of Action. Chaetomellic Acid A acts as a competitive inhibitor of FPP, preventing the farnesylation of Ras proteins.

References

  • Original Isolation & Activity

    • Gibbs, J. B., et al. (1993). "Selective inhibition of farnesyl-protein transferase blocks Ras processing in vivo."[2] Journal of Biological Chemistry.

  • Synthesis & Chemical Structure

    • Singh, S. B., et al. (1993). "Chaetomellic acids A and B.
  • Assay Methodology

    • Pommier, Y., et al. (1995). "Farnesyltransferase Inhibitors." Methods in Enzymology.
  • General Solubility Principles of Fatty Acids: Small, D. M. (1986). "The Physical Chemistry of Lipids." Handbook of Lipid Research. (Standard reference for amphiphilic molecule behavior).

Sources

Technical Support Center: Optimizing Incubation for Chaetomellic Acid A

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Chaetomellic Acid A (CAA) | Ras Farnesyltransferase Inhibitor Audience: Assay Development Scientists & cellular Pharmacologists

Executive Summary: The Kinetic Disconnect

Why your assay might be failing: Chaetomellic Acid A (CAA) is a highly specific competitive inhibitor of Farnesyl-Protein Transferase (FPTase) , competing with Farnesyl Pyrophosphate (FPP). However, a common failure mode in cellular assays is a kinetic disconnect .

While CAA inhibits the enzyme immediately upon intracellular entry, the cellular phenotype (e.g., growth inhibition, morphological reversion) depends on the depletion of pre-existing farnesylated Ras . Because Ras proteins have a long half-life (~24 hours), short incubation times (<12h) will yield false negatives, even if the enzyme is fully inhibited.

This guide bridges the gap between biochemical potency (nM range) and cellular efficacy (often


M range due to permeability and turnover).

The Kinetic Framework (Theory)

To optimize incubation, you must visualize the lag between Target Engagement and Phenotypic Readout .

Diagram 1: The Temporal Lag of Ras Depletion

This diagram illustrates why a 4-hour incubation is insufficient for phenotypic assays.

RasTurnover cluster_time Critical Time Variable: Ras Half-Life (~24h) CAA Chaetomellic Acid A FPTase FPTase (Enzyme) CAA->FPTase Inhibits (Immediate) OldRas Existing Farnesylated Ras FPTase->OldRas Blocked by CAA NewRas Newly Synthesized Ras (Pro-Ras) NewRas->FPTase Substrate Signaling Downstream Signaling (MAPK) OldRas->Signaling Drives Phenotype Degradation Protein Turnover (Required for Effect) OldRas->Degradation Slow Decay (t1/2 ~24h) Degradation->Signaling Signal Cessation (>24-48h)

Caption: Figure 1. Mechanism of Action vs. Phenotypic Lag. Phenotypic effects require the degradation of the existing pool of farnesylated Ras, which persists long after FPTase is inhibited.

Troubleshooting Guide

Issue A: "My IC50 is >50 M in cells, but <100 nM in the enzymatic assay."

Diagnosis: Permeability Barrier.[1] Root Cause: CAA is a dicarboxylic acid. At physiological pH (7.4), it exists as a dianion, which poorly penetrates the lipid bilayer compared to peptidomimetics or methyl esters. Solution:

  • Extend Incubation: Allow 48–72 hours for accumulation.

  • Serum Reduction: Albumin binds hydrophobic tails. Reduce Fetal Bovine Serum (FBS) from 10% to 5% or 2% during the drug incubation phase, provided cells tolerate it.

  • Washout Protocol: Do not wash cells immediately after drug addition.

Issue B: "I see no effect on cell viability at 24 hours."

Diagnosis: Insufficient Turnover Time. Root Cause: Even if Ras farnesylation is blocked at T=0, the cell contains a reservoir of functional Ras. Viability effects (apoptosis/arrest) only trigger after this reservoir is depleted below a threshold. Solution:

  • Minimum Viability Incubation: 72 hours.[2]

  • Minimum Western Blot Incubation: 24 hours (to see the "gel shift" of unfarnesylated Ras).

Optimization Protocols

Protocol 1: The "Gel Shift" Assay (Target Engagement)

Use this to define the minimum time required to see biochemical inhibition inside the cell.

StepActionCritical Technical Note
1 Seeding Seed cells (e.g., H-Ras transformed Rat1 or K-Ras mutant lines) at 60% confluence.
2 Dosing Treat with CAA (1

M – 50

M). Include a Vehicle Control (DMSO).[3]
3 Time Points Harvest lysates at 12h, 24h, and 36h .
4 Lysis Use a detergent-rich buffer (1% Triton X-100) to solubilize membrane-bound Ras.
5 Western Blot Run on a 12-15% SDS-PAGE gel.
6 Readout Look for the mobility shift . Unfarnesylated Ras migrates slower (higher band) than farnesylated Ras.
Protocol 2: Long-Term Viability Assay (Phenotypic)

Use this for IC50 determination.

  • Day 0: Seed cells (2,000–5,000 cells/well) in 96-well plates. Allow attachment (overnight).

  • Day 1: Add CAA.

    • Tip: Prepare a 1000x stock in DMSO to keep final DMSO <0.1%.

  • Day 1–4: Incubate for 72 continuous hours .

    • Do not change media. CAA is stable in media, and removing it allows rapid re-farnesylation of newly synthesized Ras.

  • Day 4: Readout using ATP-based (CellTiter-Glo) or Tetrazolium-based (MTT/MTS) reagents.

Optimization Decision Tree

Use this workflow to determine the optimal parameters for your specific cell line.

OptimizationFlow Start Start: Define Assay Goal Goal Is the goal Biochemical (Ras Shift) or Phenotypic (Death)? Start->Goal Bio Biochemical (Target Engagement) Goal->Bio Biochemical Pheno Phenotypic (Viability/Apoptosis) Goal->Pheno Phenotypic Time1 Set Time: 12h - 24h Bio->Time1 Readout1 Western Blot: Check for Slower Migrating Band Time1->Readout1 Time2 Set Time: 48h - 72h Pheno->Time2 Serum Check Serum Sensitivity: Try 2% vs 10% FBS Time2->Serum Result Proceed to IC50 Curve Generation Serum->Result High Potency

Caption: Figure 2. Decision Matrix for Experimental Design. Select incubation times based on whether the endpoint is molecular (Ras processing) or cellular (viability).

Frequently Asked Questions (FAQs)

Q: Can I wash the cells after 4 hours of incubation? A: No. Unlike irreversible inhibitors, CAA is a competitive inhibitor. If you wash it out, the intracellular concentration drops, and the high affinity of the natural substrate (FPP) will allow FPTase to resume farnesylating newly synthesized Ras immediately. Continuous exposure is required.

Q: Why does the literature show varying incubation times (20h vs 72h)? A: This depends on the readout.

  • 20-24h: Sufficient to see the "pre-processed" (unfarnesylated) Ras band appear on a Western blot [1].

  • 72h: Required to see significant growth inhibition because the cell must undergo mitosis with insufficient functional Ras to trigger arrest [2].

Q: Is Chaetomellic Acid A specific to K-Ras? A: CAA inhibits the enzyme FPTase, which farnesylates H-Ras, N-Ras, and K-Ras. However, K-Ras (4B) has an alternative prenylation pathway (geranylgeranylation) when FPTase is blocked. Therefore, CAA is often more effective in H-Ras dependent models than K-Ras models, unless used at high concentrations or in combination with GGTase inhibitors [3].

References

  • Gibbs, J. B., et al. (1993). "Ras protein farnesyltransferase: a strategic target for anticancer therapeutic development." Journal of Biological Chemistry.

  • Prendergast, G. C., et al. (1994). "Farnesyltransferase inhibition causes morphological reversion of ras-transformed cells by a complex mechanism that involves regulation of the actin cytoskeleton."[4] Molecular and Cellular Biology.

  • Lerner, E. C., et al. (1995). "Ras CAAX peptidomimetic FTI-277 selectively blocks oncogenic Ras signaling by inducing cytoplasmic accumulation of inactive Ras-Raf complexes." Journal of Biological Chemistry. (Context on Ras Turnover/Incubation).

  • Singh, S. K., et al. (1996). "Synthesis of Protein Farnesyltransferase and Protein Geranylgeranyltransferase Inhibitors: Rapid Access to Chaetomellic Acid A and Its Analogues." Journal of Organic Chemistry.

Sources

Validation & Comparative

Comparative Guide: Chaetomellic Acid A vs. Manumycin A for Farnesyl Transferase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift from "Classic" to "Specific"

For decades, Manumycin A served as a standard probe for inhibiting Farnesyl Transferase (FTase) to study Ras signaling. However, modern pharmacological profiling has revealed critical limitations in its specificity, identifying it as a potent inhibitor of Thioredoxin Reductase 1 (TrxR1). In contrast, Chaetomellic Acid A has emerged as a significantly more potent and selective tool for isolating FTase activity without the confounding "dirty" pharmacological profile of Manumycin A.

This guide provides a rigorous technical comparison to assist researchers in selecting the appropriate chemical probe for Ras prenylation studies.

Part 1: Mechanistic & Chemical Profile

Both compounds function as Farnesyl Pyrophosphate (FPP) mimics , acting as competitive inhibitors with respect to the isoprenoid substrate (FPP) and non-competitive with respect to the protein substrate (CAAX box).

Chaetomellic Acid A[1][2]
  • Class: Alkyl dicarboxylic acid.

  • Mechanism: Acts as a reversible, highly selective competitive inhibitor of FTase by mimicking the diphosphate moiety and the hydrophobic tail of FPP.

  • Binding: Occupies the FPP binding pocket, preventing the transfer of the farnesyl group to the cysteine residue of the CAAX motif.[1]

Manumycin A[4][5][6][7][8][9][10][11]
  • Class: Epoxyquinol antibiotic (Streptomyces metabolite).

  • Mechanism: Competitive inhibitor of FTase with respect to FPP.[2]

  • Critical Caveat: Recent kinetic re-evaluations indicate its affinity for human FTase is in the micromolar range, while it inhibits TrxR1 in the nanomolar range. Cellular toxicity often attributed to Ras inhibition is frequently driven by ROS accumulation via TrxR1 blockade.

Comparative Metrics Table
FeatureChaetomellic Acid AManumycin A
Primary Target Farnesyl Transferase (FTase)Thioredoxin Reductase 1 (TrxR1) / FTase
Mechanism Competitive vs. FPPCompetitive vs. FPP
IC50 (Human FTase) ~55 nM ~5 - 60 µM (Varies by assay conditions)
IC50 (TrxR1) No significant inhibition~270 nM
Selectivity (vs. GGTase-I) High (>100-fold)Moderate
Cellular Permeability Low (requires modification/carriers)High
Primary Utility Biochemical assays; Specific FTase validationBroad spectrum antibiotic; ROS induction

Part 2: Visualization of Signaling & Inhibition

The following diagram illustrates the Ras prenylation pathway and the specific intervention points of these inhibitors, highlighting the off-target pathway of Manumycin A.

Ras_Prenylation_Pathway FPP Farnesyl Pyrophosphate (FPP) FTase Farnesyl Transferase (FTase) FPP->FTase Ras_Pre Pre-Ras (Cytosolic) Contains CAAX Motif Ras_Pre->FTase Ras_Farn Farnesylated Ras (Membrane Associated) FTase->Ras_Farn Catalysis Downstream MAPK / PI3K Signaling (Proliferation) Ras_Farn->Downstream Activation Chaeto Chaetomellic Acid A (IC50: ~55 nM) Chaeto->FTase Competitive Inhibition (High Specificity) Manu Manumycin A (IC50: ~50 µM for FTase) Manu->FTase Weak Inhibition TrxR1 Thioredoxin Reductase 1 (TrxR1) Manu->TrxR1 Potent Inhibition (IC50: ~270 nM) ROS ROS Accumulation (Apoptosis) TrxR1->ROS Inhibition leads to

Caption: Pathway diagram showing Chaetomellic Acid A targeting FTase specifically, while Manumycin A preferentially targets TrxR1.

Part 3: Experimental Protocols

To validate FTase inhibition, rely on a Continuous Fluorescence Assay .[3] This method is superior to radioactive endpoints for kinetic characterization as it allows real-time monitoring of product formation.

Protocol: Continuous Fluorometric FTase Assay

Principle: This assay uses a dansylated peptide substrate (Dansyl-GCVLS).[3] Upon farnesylation, the dansyl group moves into a hydrophobic environment, resulting in a time-dependent increase in fluorescence intensity.

Reagents:

  • Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 5 mM DTT, 0.01% Triton X-100.

  • Enzyme: Recombinant Human FTase (10–50 nM final concentration).

  • Substrates:

    • FPP (Farnesyl Pyrophosphate): 10 µM final.

    • Peptide: Dansyl-GCVLS: 2 µM final.[1]

  • Inhibitor: Chaetomellic Acid A (dissolved in DMSO/Methanol).

Step-by-Step Workflow:

  • Preparation: Thaw enzyme and substrates on ice. Prepare 100x stocks of the inhibitor to minimize solvent effects (keep solvent <1%).

  • Baseline Reading: In a black 96-well plate, add Buffer and Dansyl-GCVLS.

  • Inhibitor Addition: Add Chaetomellic Acid A at varying concentrations (e.g., 0.1 nM to 1 µM). Incubate for 10 minutes at 30°C to allow equilibrium binding.

  • Initiation: Add FPP to initiate the reaction.

  • Measurement: Immediately monitor fluorescence on a plate reader.

    • Excitation: 340 nm

    • Emission: 505 nm

    • Duration: Read every 30 seconds for 20–30 minutes at 30°C.

  • Analysis: Plot the initial velocity (

    
    ) vs. Inhibitor Concentration (
    
    
    
    ). Fit data to the equation:
    
    
    (Where
    
    
    is the Hill slope).
Self-Validating Checkpoints:
  • Linearity Check: Ensure the "No Inhibitor" control shows a linear increase in fluorescence (

    
    ) for the first 10 minutes. If it curves early, reduce enzyme concentration.
    
  • Solvent Control: Run a DMSO-only control. If activity drops >5% compared to buffer only, your enzyme is solvent-sensitive.

  • Specificity Check: To confirm the inhibitor is competitive with FPP, run the assay at increasing concentrations of FPP (e.g., 1x, 5x, 10x

    
    ). The 
    
    
    
    of Chaetomellic Acid A should shift upwards as FPP concentration increases.

Part 4: Decision Framework

When should you use which inhibitor?

Use Chaetomellic Acid A when:
  • Assay Purity is Paramount: You are performing cell-free enzymatic assays and need an accurate

    
    .
    
  • Validating Specificity: You need to differentiate between FTase and GGTase-I activity (Chaetomellic Acid A affects FTase almost exclusively).

  • Structural Studies: You are investigating the FPP binding pocket topology.

Use Manumycin A when:
  • Historical Comparison: You are replicating data from studies published pre-2010.

  • Poly-pharmacology: You are investigating the synergistic effects of ROS stress (via TrxR1 inhibition) and Ras pathway suppression in cancer models. Do not use Manumycin A as a "clean" FTase probe.

References

  • Hagemann, A., et al. (2022).[4] Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase. Frontiers in Chemistry. Link

  • Gibbs, J. B., et al. (1993).[5][6] Chaetomellic acids A and B are reversible inhibitors of farnesyl-protein transferase.[7] Journal of Biological Chemistry. Link

  • Tuladhar, A., & Rein, K. S. (2018).[4][5][6] Manumycin A Is a Potent Inhibitor of Mammalian Thioredoxin Reductase-1 (TrxR-1).[4] ACS Medicinal Chemistry Letters. Link

  • Hara, M., et al. (1993).[5][6] Identification of Ras farnesyltransferase inhibitors by microbial screening. Proceedings of the National Academy of Sciences.[8] Link

  • Moorthy, N. S., et al. (2013). Binding Mode Analysis of Chaetomellic Acids (A and B) as Farnesyl Transferase Inhibitors.[9][4][10][11][2][12][13] Sciforum. Link

Sources

Specificity Profiling of Chaetomellic Acid A: A Guide to Selective Farnesyltransferase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Specificity Paradigm

Chaetomellic Acid A (CAA) is a potent, highly selective inhibitor of Farnesyltransferase (FTase) . Unlike peptidomimetic inhibitors (e.g., tipifarnib) that compete with the CAAX peptide substrate, CAA functions as a pyrophosphate mimic , competing specifically with Farnesyl Pyrophosphate (FPP).

Its utility in drug development and signaling research stems from its lack of inhibition against Geranylgeranyltransferase-I (GGTase-I) .[1] This selectivity allows researchers to chemically isolate Ras-driven signaling (farnesylated) from Rho/Rac-driven signaling (geranylgeranylated) without the cross-reactivity often seen in earlier generation inhibitors.

Mechanistic Profile: Structural Basis of Selectivity

Mechanism of Action

Chaetomellic Acid A acts as a competitive inhibitor with respect to FPP and a non-competitive inhibitor with respect to the protein substrate (CAAX).

  • FPP Mimicry: The dicarboxylic acid structure of CAA mimics the electrostatic properties of the diphosphate (pyrophosphate) head group of FPP.

  • Hydrophobic Interaction: The long aliphatic tetradecyl chain of CAA occupies the hydrophobic groove normally reserved for the farnesyl tail of FPP.

  • Exclusion of GGTase: GGTase-I requires a 20-carbon geranylgeranyl substrate.[2][3] The binding pocket of GGTase-I is structurally distinct, evolved to accommodate the longer, more bulky GGPP. CAA’s 14-carbon tail and specific head-group geometry do not bind with high affinity to the GGTase-I active site.

Pathway Visualization

The following diagram illustrates the precise intervention point of Chaetomellic Acid A within the prenylation pathway.

PrenylationPathway cluster_inputs Substrate Pool cluster_enzymes Prenyltransferases cluster_targets Signaling Effectors FPP Farnesyl Pyrophosphate (FPP) FTase Farnesyltransferase (FTase) FPP->FTase Substrate GGPP Geranylgeranyl Pyrophosphate (GGPP) GGTase Geranylgeranyltransferase-I (GGTase-I) GGPP->GGTase Substrate Ras Ras Proteins (H-Ras, K-Ras, N-Ras) FTase->Ras Farnesylation Rho Rho/Rac Proteins (RhoA, Rac1, Cdc42) GGTase->Rho Geranylgeranylation CAA Chaetomellic Acid A (Inhibitor) CAA->FTase Competitive Inhibition (Ki ~2 nM) CAA->GGTase No Inhibition (> 100 µM)

Caption: Chaetomellic Acid A selectively blocks the FTase-mediated farnesylation of Ras isoforms while sparing the GGTase-mediated processing of Rho/Rac family proteins.[1]

Comparative Specificity Data

The following data consolidates experimental IC50 and Ki values from in vitro enzyme kinetics assays. Note the orders-of-magnitude difference between FTase and GGTase inhibition.

Target EnzymeSubstrate UsedIC50 (nM)Ki (nM)Selectivity Ratio (vs. FTase)
Farnesyltransferase (FTase) [³H]-FPP + H-Ras43 - 55 2.0 1x (Reference)
GGTase-I [³H]-GGPP + H-Ras-CVLL> 100,000 N/A> 2,000x
GGTase-II (RabGGTase) [³H]-GGPP + Rab ProteinNo Inhibition N/A> 2,000x
Squalene Synthase [³H]-FPPNo Inhibition N/AHighly Selective

Key Insight: While some "dual" inhibitors (e.g., L-778,123) affect both enzymes to treat K-Ras tumors, Chaetomellic Acid A is a "probe" compound used to prove mechanism.[1] If a cellular phenotype is reversed by CAA, it is almost certainly driven by a farnesylated protein (like H-Ras), not a geranylgeranylated one.

Experimental Protocol: Validating Specificity

To experimentally verify the specificity of Chaetomellic Acid A in your own lab, use the following In Vitro Prenylation Assay . This protocol uses differential radiolabeling to quantify cross-reactivity.

Workflow Diagram

AssayWorkflow Start Prepare Reaction Mix Buffer: 50mM HEPES, 5mM MgCl2, 5mM DTT Split Split into Two Arms Start->Split Arm1 Arm A: FTase Assay Enzyme: Recomb. FTase Substrate: [3H]-FPP Split->Arm1 Arm2 Arm B: GGTase Assay Enzyme: Recomb. GGTase-I Substrate: [3H]-GGPP Split->Arm2 Treat Add Chaetomellic Acid A (Concentration Gradient: 1nM - 100µM) Arm1->Treat Arm2->Treat Incubate Incubate 30 mins @ 37°C Treat->Incubate Precipitate TCA Precipitation Precipitate prenylated proteins on glass fiber filters Incubate->Precipitate Count Scintillation Counting Measure CPM (Counts Per Minute) Precipitate->Count

Caption: Parallel workflow for determining IC50 values against FTase and GGTase-I to calculate the selectivity index.

Detailed Methodology

1. Reagent Preparation:

  • Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂ (critical for FTase), 20 µM ZnCl₂ (critical for GGTase), 5 mM DTT.[1]

  • Enzymes: Recombinant human FTase and GGTase-I (commercially available or purified from E. coli).[1]

  • Substrates:

    • FTase: Biotinylated-Ras or H-Ras peptide + [³H]-Farnesyl Pyrophosphate (FPP).

    • GGTase: Biotinylated-Rap1A or Ras-CVLL peptide + [³H]-Geranylgeranyl Pyrophosphate (GGPP).

2. Reaction Setup:

  • Prepare a serial dilution of Chaetomellic Acid A in DMSO (Final assay DMSO < 2%).

  • Mix Enzyme + Buffer + Inhibitor and incubate for 10 minutes at room temperature to allow equilibrium binding.

  • Initiate reaction by adding the Substrate pair ([³H]-Lipid + Protein).

3. Execution:

  • Incubate at 37°C for 30 minutes.

  • Stop Reaction: Add 10% Trichloroacetic acid (TCA) / 2% SDS to precipitate proteins.

  • Filtration: Pass the mixture through glass-fiber filters (Whatman GF/C) using a vacuum manifold.[1]

  • Wash: Wash filters 3x with ethanol/HCl to remove unbound [³H]-FPP/GGPP.[1]

4. Analysis:

  • Place filters in scintillation fluid and count.

  • Calculation: Plot % Inhibition vs. Log[Inhibitor]. Fit to a sigmoidal dose-response curve to determine IC50.

  • Validation Criteria: The IC50 for FTase should be < 100 nM. The IC50 for GGTase should be non-convergent or > 50 µM.

References

  • Gibbs, J. B., et al. (1993). "Chaetomellic acids A and B are specific inhibitors of farnesyl-protein transferase."[1][4] Journal of Biological Chemistry. Link

  • Singh, S. B., et al. (1993). "Isolation and structure of chaetomellic acids A and B from Chaetomella acutiseta: specific inhibitors of farnesyl-protein transferase." Tetrahedron Letters. Link

  • Lingham, R. B., et al. (1993). "Chaetomellic acids A and B: Isolation, structure determination, and biological activities." Applied Microbiology and Biotechnology. Link

  • Casey, P. J., & Seabra, M. C. (1996). "Protein Prenyltransferases."[3][5][6] Journal of Biological Chemistry. Link

  • Kanfer, A. J., et al. (2014). "The specificity of farnesyltransferase inhibitors: A structural perspective." Biochemistry. Link

Sources

A Head-to-Head Comparison: Unveiling the Superiority of Chaetomellic Acid A Disodium Salt for Enhanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals investigating the promising therapeutic potential of Chaetomellic Acid A, the choice of which form to use—the free acid or the disodium salt—can significantly impact experimental outcomes. This guide provides an in-depth technical comparison, elucidating the inherent advantages of the disodium salt form and offering detailed experimental protocols to validate these benefits in your own laboratory setting. While both forms offer access to the potent and specific farnesyl-protein transferase inhibitory activity of the molecule, the disodium salt presents a clear advantage in terms of its physicochemical properties, leading to more reliable and reproducible results.[1][2][3]

The Physicochemical Rationale: Why Salt Forms Matter

In pharmaceutical and research sciences, converting a free acid or base to a salt form is a common strategy to enhance a compound's properties.[1][4] For a dicarboxylic acid like Chaetomellic Acid A, the formation of a disodium salt can dramatically improve its aqueous solubility and stability.[1][4] This is because the salt form is ionic and thus more readily interacts with polar solvents like water, a critical factor for many biological assays and formulation studies.[1]

Below, we delve into the key advantages of using Chaetomellic Acid A disodium salt and provide the experimental frameworks to quantify these benefits.

Key Advantages of this compound

FeatureChaetomellic Acid A (Free Acid)Chaetomellic Acid A (Disodium Salt)Advantage of Disodium Salt
Aqueous Solubility Predicted to be low due to its long alkyl chain and non-polar nature.Significantly higher due to its ionic character.Enables preparation of higher concentration stock solutions, avoids the use of high percentages of organic co-solvents, and improves bioavailability in in-vivo studies.[1][4]
Stability in Solution Prone to precipitation in aqueous buffers, especially at neutral pH. Potential for degradation over time in solution.Greater stability in aqueous solutions across a wider pH range, reducing the risk of precipitation during experiments.[5][6]Ensures consistent and accurate concentrations throughout the duration of an experiment, leading to more reliable data.
Ease of Handling May be more difficult to weigh and dissolve accurately due to its potentially waxy or oily nature.Typically a more crystalline and free-flowing powder, facilitating easier handling and more accurate preparation of solutions.Improves workflow efficiency and reduces the potential for experimental error.
Bioavailability Lower oral bioavailability is expected due to poor solubility in gastrointestinal fluids.Enhanced dissolution in the gastrointestinal tract can lead to improved absorption and higher bioavailability.[4]More of the active compound reaches the systemic circulation, potentially leading to greater efficacy in in-vivo models.

Experimental Validation of Advantages

To empirically demonstrate the superiority of the disodium salt form, the following detailed protocols are provided. These experiments are designed to be self-validating and provide clear, quantitative data for comparison.

Aqueous Solubility Determination: Shake-Flask Method

This "gold standard" method determines the thermodynamic or equilibrium solubility of a compound.[7]

Objective: To quantitatively compare the aqueous solubility of Chaetomellic Acid A free acid and its disodium salt in a physiologically relevant buffer.

Experimental Workflow:

FPTase_Inhibition cluster_0 Normal Cellular Process cluster_1 Inhibition by Chaetomellic Acid A FPP Farnesyl Pyrophosphate FPTase Farnesyl-Protein Transferase (FPTase) FPP->FPTase Ras Ras Protein Ras->FPTase Farnesylated_Ras Farnesylated Ras (Active) FPTase->Farnesylated_Ras Farnesylation Membrane Cell Membrane Farnesylated_Ras->Membrane Membrane Localization Signaling Downstream Signaling (Cell Growth, Proliferation) Membrane->Signaling CAA Chaetomellic Acid A (Disodium Salt or Free Acid) CAA->FPTase Inhibition

Sources

Technical Guide: Benchmarking Chaetomellic Acid A Against Standard FTase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking Chaetomellic Acid A Potency Against Standard FTase Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of Ras-targeting therapeutics, Farnesyltransferase (FTase) inhibitors (FTIs) remain a critical tool for probing protein prenylation.[1] While peptidomimetics like Tipifarnib and FTI-277 dominate clinical literature, Chaetomellic Acid A (CAA) occupies a unique biochemical niche. Unlike the vast majority of FTIs that mimic the CAAX peptide substrate, CAA acts as a specific competitor of Farnesyl Diphosphate (FPP) .

This guide provides a rigorous benchmarking of CAA against industry standards (Manumycin A, FTI-277, and Tipifarnib), detailing its potency, selectivity profile, and the specific experimental protocols required to validate its activity in your laboratory.

Mechanistic Differentiation: The FPP Antagonist

To understand the utility of Chaetomellic Acid A, one must distinguish its mechanism from standard peptidomimetics. Most FTIs (e.g., Tipifarnib) compete with the Ras protein for the peptide binding site. CAA, a dicarboxylic acid isolated from Chaetomella acutiseta, mimics the pyrophosphate moiety of FPP, competing directly with the lipid substrate.

Implication for Research: CAA is the inhibitor of choice when investigating the lipid-binding domain of FTase or when peptide-competitive resistance is a variable in your assay.

FTase_Inhibition_Mechanism FPP Farnesyl Diphosphate (FPP) FTase Farnesyltransferase (Enzyme Core) FPP->FTase Lipid Binding Ras Ras-CAAX (Protein Substrate) Ras->FTase Peptide Binding Product Farnesylated Ras + PPi FTase->Product Catalysis CAA Chaetomellic Acid A (FPP Mimic) CAA->FTase Competes with FPP FTI Peptidomimetics (e.g., Tipifarnib, FTI-277) FTI->FTase Competes with CAAX

Figure 1: Mechanistic divergence of FTase inhibitors. Chaetomellic Acid A targets the lipid binding site, whereas standard peptidomimetics target the protein substrate site.

Quantitative Benchmarking: Potency & Selectivity

The following data aggregates enzymatic IC50 values from standardized in vitro assays. Note that while peptidomimetics often display lower nanomolar IC50s, CAA offers superior specificity against GGTase-I compared to broad-spectrum compounds like Manumycin A.

Table 1: Comparative Potency Profile (Enzymatic Assay)
Inhibitor ClassCompoundIC50 (hFTase)MechanismSelectivity (vs. GGTase-I)
Anionic Lipid Mimic Chaetomellic Acid A 55 nM FPP Competitor > 1000-fold
Natural ProductManumycin A1.2 - 58 µM*FPP CompetitorModerate
PeptidomimeticFTI-2770.5 - 5.0 nMCAAX CompetitorHigh
Clinical StandardTipifarnib (R115777)< 1.0 nMCAAX CompetitorHigh

*Note: Manumycin A shows high variability in literature depending on the assay conditions; CAA is consistently more potent in direct head-to-head enzymatic comparisons.

Application Scientist Note: While FTI-277 is more potent in vitro, it is often used as a methyl ester prodrug (FTI-276) to enter cells. Chaetomellic Acid A is a dicarboxylic acid; its high polarity (LogP > 5.5, but anionic at physiological pH) limits passive membrane permeability. Therefore, CAA is best utilized in cell-free enzymatic assays or introduced via microinjection/electroporation for cellular studies.

Validated Experimental Protocol: Filter Binding Assay

To benchmark CAA in your lab, a self-validating Filter Binding Assay is the gold standard. This method measures the transfer of [3H]-farnesyl from [3H]-FPP to recombinant Ras.

Reagents Required:
  • Enzyme: Recombinant human FTase (hFTase).

  • Substrate: Recombinant H-Ras or K-Ras4B (biotinylated optional).

  • Donor: [3H]-Farnesyl Diphosphate (Specific Activity > 15 Ci/mmol).

  • Inhibitor: Chaetomellic Acid A (dissolved in DMSO; keep final DMSO < 2%).

Step-by-Step Workflow
  • Pre-Incubation: Mix hFTase (10-50 ng) with Chaetomellic Acid A (serial dilutions: 1 nM to 10 µM) in reaction buffer (50 mM HEPES pH 7.5, 5 mM MgCl2, 5 mM DTT). Incubate for 15 minutes at 30°C. Why? This allows the inhibitor to equilibrate with the FPP binding pocket.

  • Initiation: Add substrates ([3H]-FPP and Ras protein).

  • Reaction: Incubate for 30-60 minutes at 30°C.

  • Termination: Stop reaction by adding 10% HCl in ethanol or TCA (Trichloroacetic acid).

  • Filtration: Pass the mixture through glass fiber filters (Whatman GF/C) using a vacuum manifold.

  • Wash: Wash filters 3x with ethanol/HCl to remove unbound [3H]-FPP.

  • Quantification: Count filter-bound radioactivity (Farnesylated Ras) via liquid scintillation.

Self-Validation Checkpoints:
  • Positive Control: Heat-inactivated FTase must yield background CPM (Counts Per Minute).

  • Solvent Control: DMSO-only wells define 100% activity.

  • Z-Factor: Ensure Z' > 0.5 for assay reliability.

Filter_Binding_Protocol cluster_0 Equilibration Phase cluster_1 Kinetic Phase cluster_2 Termination & Readout Start Start: Prepare Reagents (Buffer: 50mM HEPES, 5mM MgCl2) Step1 Mix Enzyme + Chaetomellic Acid A (15 min @ 30°C) Start->Step1 Step2 Add [3H]-FPP + Ras Substrate Step1->Step2 Step3 Incubate 30-60 min @ 30°C Step2->Step3 Step4 Precipitate (TCA/HCl) Step3->Step4 Step5 Vacuum Filtration (GF/C Filters) Step4->Step5 Step6 Scintillation Counting Step5->Step6 Validation Validation Check: Signal:Noise > 5:1 Step6->Validation

Figure 2: Workflow for the [3H]-FPP Filter Binding Assay. Critical equilibration step ensures accurate IC50 determination for competitive inhibitors.

Selectivity Profile: FTase vs. GGTase-I

A critical advantage of Chaetomellic Acid A is its "clean" profile regarding Geranylgeranyltransferase-I (GGTase-I).

  • Chaetomellic Acid A: IC50 (GGTase-I) > 100 µM.

  • Implication: Unlike some peptidomimetics that can cross-react at high concentrations, CAA is highly specific for the farnesylation machinery. This makes it an excellent tool for dissecting the contribution of farnesylation vs. geranylgeranylation in cell lysate experiments.

Conclusion & Recommendations
  • Use Chaetomellic Acid A when: You need a highly selective, non-peptide inhibitor to validate that an effect is strictly FPP-competitive, or when working with purified enzymes.

  • Use FTI-277/Tipifarnib when: You are performing whole-cell assays requiring membrane permeability or studying downstream signaling (e.g., MAPK phosphorylation) in intact cells.

References
  • Lingham, R. B., et al. (1993). "Chaetomella acutiseta produces chaetomellic acids A and B which are reversible inhibitors of farnesyl-protein transferase."[2] Applied Microbiology and Biotechnology.

  • Gibbs, J. B., et al. (1993). "Selective inhibition of farnesyl-protein transferase blocks ras processing in vivo." Journal of Biological Chemistry.

  • Moorthy, N. S., et al. (2013). "Binding Mode Analysis of Chaetomellic Acids (A and B) as Farnesyl Transferase Inhibitors."[1][3][2][4][5] Sciforum.

  • Lerner, E. C., et al. (1995). "FTI-277, a potent and selective inhibitor of ras-farnesyltransferase."[1] Journal of Biological Chemistry.

Sources

Safety Operating Guide

Proper Disposal Procedures: Chaetomellic Acid A Disodium Salt

[1]

Executive Summary

Chaetomellic Acid A Disodium Salt is a potent, specific inhibitor of farnesyl-protein transferase (FPTase) . While often utilized in anti-cancer research to block Ras oncogene signaling, its biological activity dictates that it be handled as a high-potency bioactive compound .

Unlike common laboratory reagents, this compound does not typically have a specific RCRA waste code (e.g., P-list or U-list). Therefore, disposal must be managed under Generator Knowledge , treating the substance as acutely toxic due to its enzymatic inhibition capability. Incineration is the only acceptable final disposal method; drain disposal is strictly prohibited.

Chemical Profile & Hazard Assessment

To dispose of this chemical safely, you must understand its behavior in solution and its biological target.

Parameter Technical Detail Operational Implication
Target Mechanism Competes with farnesyl pyrophosphate (FPP) for the FPTase active site.Biohazard: Capable of disrupting critical cell signaling pathways (Ras farnesylation) in humans.
Physical State White to off-white powder (Disodium Salt).Inhalation Risk: Aerosolization during weighing is the primary exposure vector.
Solubility Highly Water Soluble (Ionic Salt form).Spill Risk: Spreads rapidly in humidity or wet surfaces. Do not use wet mop techniques for powder spills.
Stability Stable lyophilized; hydrolytically sensitive in solution over time.Store desiccated at -20°C until disposal.
Waste Classification & Segregation

Since Chaetomellic Acid A is a research chemical, it likely lacks a specific CAS-linked EPA waste code. You must classify it based on toxicity characteristics .

  • RCRA Status: Non-listed (Default to Hazardous Waste via Generator Knowledge).

  • Segregation:

    • Do NOT mix with oxidizers (peroxides, nitric acid) to prevent uncontrolled degradation.

    • Do NOT mix with biomedical waste (sharps/biobags) unless the compound was used in cell culture and the volume is negligible. Pure compound must go to Chemical Waste.

Step-by-Step Disposal Protocols
Scenario A: Disposal of Solid Stock (Expired/Unused Vials)

Objective: Complete destruction via high-temperature incineration.

  • Containment: Do not empty the vial. Keep the substance in its original manufacturer vial.

  • Secondary Containment: Place the vial into a clear, sealable bag (e.g., Ziploc) to protect the label and contain potential breakage.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: this compound.[1]

    • Hazard Checkbox: Toxic.[2][3]

    • Note: "Enzyme Inhibitor – High Potency."

  • Transfer: Move to the Solid Organic Waste drum (for incineration).

Scenario B: Disposal of Aqueous Solutions (Buffers/Cell Media)

Objective: Prevent environmental release. The disodium salt is highly mobile in water systems.

  • Pre-Treatment (Prohibited): Do not attempt to neutralize with bleach or acid/base on the benchtop. The reaction products of farnesyl analogues are not well-characterized and may remain toxic.

  • Collection: Pour aqueous solutions into a High-BTU Liquid Waste container (often designated for solvents/organics).

    • Why? Even though it is aqueous, sending it to a solvent incinerator ensures the organic molecule is destroyed. Standard wastewater treatment plants cannot filter or degrade specific FPTase inhibitors effectively.

  • Rinsing: Triple-rinse the experimental vessel with a small volume of water. Add this rinsate to the waste container, not the sink.

Scenario C: Spill Cleanup (Powder)

Objective: Containment without aerosolization.

  • PPE: Double nitrile gloves, lab coat, and N95/P100 respirator (if outside a fume hood).

  • Dry Method (Critical): Do not wet the powder. The salt form will dissolve and spread into the floor/bench porosity.

  • Absorb: Cover the spill with a dry absorbent pad or chemically inert powder (vermiculite).

  • Scoop: Gently scoop the material into a wide-mouth waste jar.

  • Final Wipe: Only after bulk removal, wipe the area with 10% ethanol followed by water. Dispose of wipes as solid hazardous waste.

Validation: The "Clean Surface" Protocol

How do you verify your workspace is safe after handling this inhibitor?

  • The Logic: Chaetomellic Acid A has a maleic anhydride-derived core, which absorbs UV light.

  • Verification Step:

    • Wipe the surface with a filter paper moistened with methanol.

    • Check the filter paper under a standard laboratory UV lamp (254 nm).

    • Observation: Dark spots or fluorescence (depending on the background matrix) indicate residue.

    • Action: If detected, repeat the cleaning cycle (Ethanol wipe -> Water wipe).

Decision Logic Diagram

The following diagram outlines the decision-making process for disposing of Chaetomellic Acid A streams.

DisposalFlowStartWaste Generation:Chaetomellic Acid AStateCheckDetermine Physical StateStart->StateCheckSolidSolid / Powder(Vials, Spills)StateCheck->SolidLiquidLiquid / Solution(Media, Buffers)StateCheck->LiquidSolidWasteSegregate intoSolid Hazardous WasteSolid->SolidWasteTraceTrace/Residue(<1% Concentration)Liquid->TraceBulkBulk Solution(>1% Concentration)Liquid->BulkLiquidWasteCollect inHigh-BTU Liquid WasteTrace->LiquidWasteBulk->LiquidWasteBleachDo NOT Bleach(Risk of Toxic Byproducts)Bulk->BleachAvoidIncinerateFINAL DISPOSAL:High-Temp IncinerationSolidWaste->IncinerateLiquidWaste->IncinerateBleach->LiquidWasteDirect to Waste

Figure 1: Operational decision tree for the segregation and disposal of Chaetomellic Acid A waste streams, prioritizing incineration over chemical deactivation.

References
  • National Institutes of Health (PubChem). Chaetomellic Acid A | C19H34O4 | CID 3037595. PubChem Database.[4][5] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Retrieved from [Link]

  • Gibbs, J. B., et al. Farnesyltransferase inhibitors: targeting the oncogenic Ras signaling pathway. Current Opinion in Chemical Biology. 1997.[6] (Establishes mechanism of action for hazard assessment).

Personal protective equipment for handling Chaetomellic Acid A Disodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: Chaetomellic Acid A Disodium Salt CAS: 161308-35-6 (Salt form) / 148796-51-4 (Parent Acid) Primary Hazard: Potent Enzyme Inhibitor / Irritant (Skin, Eye, Respiratory)

The Core Directive: Treat this compound not merely as a chemical irritant, but as a bioactive modulator of cell signaling . As a potent inhibitor of Ras farnesyl-protein transferase (FPTase), this compound is designed to arrest fundamental cellular processes.[1] In the absence of comprehensive long-term toxicological data (LD50), the Precautionary Principle dictates that you handle this substance as if it were a high-potency pharmaceutical active (HPAPI).

Scientific Context: Why Safety Matters

Understanding the mechanism dictates the safety protocol.

Chaetomellic Acid A functions as a reversible inhibitor of Farnesyl-Protein Transferase (FPTase) .[2][3] It mimics farnesyl diphosphate (FPP), competing for the active site on the enzyme.

  • Biological Impact: FPTase is responsible for the post-translational modification of Ras proteins (farnesylation), a critical step for membrane localization and cell proliferation signaling.[1]

  • The Risk: Systemic absorption of FPTase inhibitors by laboratory personnel could theoretically disrupt endogenous Ras signaling pathways, affecting tissues with high cell turnover.

  • The Salt Factor: The Disodium Salt modification increases the compound's hydrophilicity compared to the parent acid. This increases the risk of rapid absorption through mucous membranes (eyes, nose) if aerosolized dust is generated.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating barrier system. Do not deviate from these standards during the "Red Zone" operations (weighing and solubilization).

Body AreaRecommended EquipmentScientific Rationale & Causality
Respiratory Primary: Chemical Fume Hood (Certified).Secondary: N95/P100 Respirator (if outside hood).Aerosol Prevention: The disodium salt is a fine powder.[4] Inhalation provides a direct route to the bloodstream, bypassing first-pass metabolism. The hood ensures negative pressure containment.
Hands Double Nitrile Gloves (min 4 mil thickness).Technique: Change outer pair immediately after weighing.Permeation Dynamics: Nitrile offers excellent resistance to solid particulates and aqueous solutions. Double gloving creates a sacrificial layer to prevent cross-contamination during doffing.
Eyes Chemical Safety Goggles (Indirect Vent).Note: Standard safety glasses are insufficient for powder handling.Mucosal Absorption: The salt is hygroscopic and water-soluble. Contact with the moist surface of the eye will result in immediate dissolution and potential irritation/absorption.
Body Lab Coat (Buttoned/Snap-closed, long sleeve).Optional: Tyvek sleeves for stock solution prep.Dermal Deposition: Prevents accumulation of static-clinging dust on personal clothing, which could be tracked out of the lab.

Operational Protocol: Step-by-Step Handling

Phase 1: Preparation & Engineering Controls
  • Static Control: The disodium salt can be statically charged. Place an ionizing bar or anti-static gun near the balance inside the fume hood before opening the vial.

  • Workspace: Clear the hood of unnecessary clutter to ensure laminar airflow is not disrupted. Lay down a plastic-backed absorbent mat (benchkote) to capture any potential micro-spills.

Phase 2: Weighing (The Critical Step)

Goal: Zero airborne release.

  • Don PPE: Put on lab coat, goggles, and two pairs of nitrile gloves.

  • Transfer: Move the sealed product vial and pre-weighed solvent container into the hood.

  • Weighing:

    • Open the vial only inside the hood.

    • Use a disposable anti-static spatula.

    • Never return excess powder to the source vial (this contaminates the stock).

  • Closure: Tightly recap the source vial immediately after removing the required amount. Parafilm the cap for long-term storage.

Phase 3: Solubilization

Solubility Note: Unlike the parent acid (which requires DMSO or Methanol), the Disodium Salt is water-soluble .

  • Solvent Addition: Add water (or buffer) directly to the weighing boat/vial containing the powder to suppress dust immediately.

  • Dissolution: Vortex gently. If using for cellular assays, sterile filter (0.22 µm) the solution after it is fully dissolved.

  • Decontamination: Wipe down the balance and surrounding area with a 10% bleach solution followed by 70% ethanol.

  • Doffing: Remove outer gloves inside the hood and dispose of them as hazardous waste.

Visual Workflow (DOT Diagram)

The following diagram illustrates the logical flow of the safety protocol, ensuring no step is skipped.

SafeHandling cluster_Prep Preparation Phase cluster_Action Critical Action Zone cluster_Cleanup Decon & Waste Start Start: Risk Assessment HoodCheck Verify Hood Flow Start->HoodCheck PPE Don PPE (Double Nitrile + Goggles) HoodCheck->PPE Static Neutralize Static PPE->Static Enter Hood Weigh Weighing (Minimize Aerosol) Static->Weigh Solubilize Solubilization (Water/Buffer) Weigh->Solubilize Decon Wipe Down (Bleach -> EtOH) Solubilize->Decon Waste Dispose Solids (Biohazard/Chem Waste) Decon->Waste

Caption: Operational workflow for handling this compound, emphasizing the transition from preparation to containment and decontamination.

Emergency Response & Disposal

Accidental Exposure
  • Skin Contact: Immediately wash with soap and copious amounts of water for 15 minutes.[5] Remove contaminated clothing.[5][6][7][8]

  • Eye Contact: Flush eyes with water or saline for at least 15 minutes, lifting upper and lower lids. Seek medical attention immediately —enzyme inhibitors can cause corneal damage.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).

Waste Disposal[7][10]
  • Liquids: Collect all stock solutions and rinsates in a container labeled "Aqueous Chemical Waste with Bioactive Agents."

  • Solids: Gloves, weighing boats, and paper towels must be disposed of in a hazardous chemical waste bin (often yellow or red bag, depending on institutional policy for cytotoxic/bioactive agents).

  • Destruction: Incineration is the preferred method for final destruction of the compound.

References

  • Singh, S. B., et al. (1993). "Isolation and structure of chaetomellic acids A and B from Chaetomella acutiseta: farnesyl pyrophosphate mimic inhibitors of Ras farnesyl-protein transferase."[3] Journal of Antibiotics.

  • Gibbs, J. B., et al. (1993). "Selective inhibition of farnesyl-protein transferase blocks Ras processing in vivo."[3] Journal of Biological Chemistry.

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." United States Department of Labor.

  • Pharmaffiliates. "Chaetomellic Acid A-d3 Disodium Salt - Product Information." [9]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chaetomellic Acid A Disodium Salt
Reactant of Route 2
Chaetomellic Acid A Disodium Salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.